AR420626
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3/c1-11-18(21(27)25-15-10-12(22)7-8-13(15)23)20(17-6-3-9-28-17)19-14(24-11)4-2-5-16(19)26/h3,6-10,20,24H,2,4-5H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYQECCGLBHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CO3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AR420626: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1] Emerging research has highlighted its significant anti-cancer properties, particularly in hepatocellular carcinoma (HCC), where it orchestrates a unique signaling cascade culminating in apoptosis. This technical guide delineates the core mechanism of action of this compound, presenting a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a structured summary of quantitative data. The information is intended to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
Hepatocellular carcinoma remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic avenues. This compound has garnered attention for its ability to selectively activate FFAR3, a receptor implicated in various physiological processes. In the context of HCC, the activation of FFAR3 by this compound triggers a downstream cascade that converges on the induction of programmed cell death in cancer cells. This guide will dissect this mechanism, providing a granular view of the molecular events from receptor activation to apoptosis execution.
Core Signaling Pathway
The primary mechanism of action of this compound in hepatocellular carcinoma involves a multi-step signaling pathway that links FFAR3 activation to the induction of apoptosis through histone deacetylase (HDAC) inhibition and subsequent tumor necrosis factor-alpha (TNF-α) upregulation.
FFAR3 Activation and mTORC1 Signaling
As a selective agonist, this compound binds to and activates FFAR3. This activation initiates a downstream signaling cascade that involves the mammalian target of rapamycin complex 1 (mTORC1).[2][3] The precise molecular intermediates linking FFAR3 to mTORC1 activation are an area of ongoing investigation.
HDAC Degradation and TNF-α Expression
A pivotal consequence of mTORC1 activation by this compound is the enhanced proteasome-mediated degradation of several histone deacetylases (HDACs), including HDAC3, HDAC4, HDAC5, HDAC6, and HDAC7.[2][4] The reduction in HDAC levels, particularly HDAC3, HDAC5, and HDAC7, leads to an increase in the expression of TNF-α mRNA.[2] This suggests that these HDACs normally act to repress the transcription of the TNF gene. The upregulation of TNF-α, a pro-apoptotic cytokine, is a critical step in the cytotoxic effects of this compound.
Induction of Extrinsic Apoptosis
The elevated levels of TNF-α trigger the extrinsic pathway of apoptosis. This is evidenced by the increased cleavage of caspase-8, a key initiator caspase in this pathway.[2] Activated caspase-8 then proteolytically activates downstream effector caspases, most notably caspase-3.[2] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the execution of cell death, characterized by DNA fragmentation and other morphological changes.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway in Hepatocellular Carcinoma.
Caption: Experimental Workflow for Investigating this compound Mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Efficacy of this compound in Hepatocellular Carcinoma Cell Lines
| Parameter | Cell Line | Value | Reference |
| IC50 | HepG2 | ~25 µM | [2] |
| FFAR3 Agonism (IC50) | - | 117 nM | [1] |
Table 2: Effect of this compound on Cell Proliferation and Apoptosis
| Assay | Cell Line | Concentration | Time Point | Observation | Reference |
| Cell Proliferation | HepG2 | 25 µM | 24 h | Significant inhibition | [2] |
| HepG2 | 10 µM, 25 µM | 48, 72 h | Significant inhibition | [2] | |
| HLE | 25 µM | 48 h | Significant inhibition | [2] | |
| HLE | 10 µM, 25 µM | 72 h | Significant inhibition | [2] | |
| Apoptosis (Caspase-3/8 Cleavage) | HepG2, HLE | 10 µM, 25 µM | 48 h | Dose-dependent increase | [2] |
Table 3: Effect of this compound on Gene and Protein Expression
| Target | Cell Line | Concentration | Time Point | Observation | Reference |
| TNF-α mRNA | HepG2 | 25 µM | 1-24 h | Significant increase (peak at ~24h) | [1][2] |
| HLE | 25 µM | 1-24 h | Significant increase (peak at ~3h) | [1] | |
| HDACs (3, 4, 5, 7) Protein | HepG2 | 25 µM | 48 h | Distinctly reduced levels | [2] |
| HDACs (3, 4, 6, 7, 8) Protein | HLE | 25 µM | 48 h | Distinctly reduced levels | [2] |
| mTOR Phosphorylation | HepG2, HLE | 25 µM | 1-24 h | Induced at 1h and sustained for 24h | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines: Human hepatocellular carcinoma cell lines, HepG2 and HLE.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the final desired concentrations (e.g., 10 µM and 25 µM). Control cells are treated with an equivalent amount of the vehicle.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, HDACs, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (e.g., 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target gene (TNF) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound presents a compelling mechanism of action in hepatocellular carcinoma, leveraging the FFAR3 receptor to initiate a signaling cascade that results in the targeted killing of cancer cells. Its unique ability to induce apoptosis through HDAC degradation and subsequent TNF-α upregulation offers a novel therapeutic strategy. The detailed understanding of its molecular pathway, supported by robust experimental data, provides a strong rationale for its further investigation and development as a potential anti-cancer agent. This guide serves as a comprehensive resource to facilitate and inspire future research in this promising area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
AR420626 GPR41 Activation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the activation pathway of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), by the selective agonist AR420626. This document provides a comprehensive overview of the signaling cascade, quantitative data on agonist potency, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Signaling Pathway
This compound is a potent and selective agonist for GPR41, a G protein-coupled receptor that is endogenously activated by short-chain fatty acids (SCFAs).[1] GPR41 couples to the Gi/o signaling pathway, initiating a cascade of intracellular events upon activation.[1][2] The downstream effects of this compound-mediated GPR41 activation are context-dependent, with significant implications for cancer therapy, inflammatory responses, and metabolic regulation.
In the context of hepatocellular carcinoma (HCC), the activation of GPR41 by this compound has been shown to suppress tumor growth by inducing apoptosis.[2][3] This pathway is initiated by the Gi/o protein, leading to the phosphorylation of the mammalian target of rapamycin (mTOR).[2] The subsequent activation of the proteasome results in the degradation of histone deacetylases (HDACs), leading to an increase in the expression of tumor necrosis factor-alpha (TNF-α) and ultimately triggering apoptosis in cancer cells.[2][3]
Furthermore, this compound has demonstrated anti-inflammatory and anti-allergic properties.[2][4] Studies have shown that its activation of GPR41 can suppress the expression of inflammatory cytokines, suggesting a role for this pathway in modulating immune responses.[4][5] The precise upstream signaling events linking GPR41 to the observed anti-inflammatory effects are an area of ongoing investigation.
This compound also plays a role in metabolic regulation. For instance, it has been shown to increase Ca2+ signal-mediated glucose uptake, highlighting its potential as a therapeutic agent for diabetes.[2]
Quantitative Data: this compound Potency
The following table summarizes the reported potency of this compound in activating GPR41.
| Parameter | Value | Cell System | Reference |
| IC50 | 117 nM | Not specified | [2] |
| Potency (EC50) | 270 nM | Transfected COS-7 cells | Not specified |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the this compound GPR41 activation pathway and a typical experimental workflow for its characterization.
Caption: this compound GPR41 signaling pathway in hepatocellular carcinoma.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of the this compound GPR41 activation pathway.
Western Immunoblotting
This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway, such as phosphorylated mTOR, HDACs, and apoptosis-related proteins.
1. Cell Lysis:
-
Culture cells (e.g., HepG2) to 70-80% confluency in appropriate culture dishes.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a protein assay kit (e.g., BCA assay).
3. Gel Electrophoresis:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
siRNA-Mediated Gene Knockdown
This technique is employed to specifically silence the expression of GPR41 to confirm that the observed effects of this compound are mediated through this receptor.
1. Cell Seeding:
-
Seed cells in a culture plate (e.g., 6-well plate) to achieve 30-50% confluency on the day of transfection.
2. Transfection Reagent Preparation:
-
In separate tubes, dilute the GPR41-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In another set of tubes, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
3. Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
4. Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours under normal culture conditions.
5. Validation of Knockdown:
-
After the incubation period, harvest the cells and assess the knockdown efficiency of GPR41 at the mRNA level (using qPCR) or protein level (using Western Blot).
6. Functional Assay:
-
Treat the GPR41-knockdown cells and control cells with this compound and perform downstream functional assays (e.g., apoptosis assay) to determine if the effect of the agonist is diminished.
This technical guide provides a foundational understanding of the this compound GPR41 activation pathway. Further research is warranted to fully elucidate the intricate signaling networks and to explore the therapeutic potential of targeting this pathway in various disease contexts.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AR420626: A Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). Emerging preclinical evidence has highlighted its diverse biological functions, positioning it as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its anti-cancer, anti-inflammatory, and anti-diabetic properties. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.
Core Biological Functions
This compound exerts its biological effects primarily through the activation of FFAR3, a receptor for short-chain fatty acids.[1][2] This activation triggers a cascade of intracellular signaling events that vary depending on the cell type, leading to a range of physiological responses. The major reported biological activities of this compound include anti-cancer, anti-inflammatory, and anti-diabetic effects.[1][2]
Anti-Cancer Activity in Hepatocellular Carcinoma
In the context of hepatocellular carcinoma (HCC), this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][3] This is achieved through a novel signaling pathway that involves the phosphorylation of the mammalian target of rapamycin (mTOR), leading to a reduction in the levels of histone deacetylases (HDACs). The downregulation of HDACs subsequently increases the expression of Tumor Necrosis Factor-alpha (TNF-α), which initiates the extrinsic apoptosis pathway.[3]
Anti-Inflammatory Effects in Allergic Asthma and Eczema
This compound has demonstrated significant anti-inflammatory properties in preclinical models of allergic asthma and eczema.[4] Administration of this compound in these models led to a reduction in inflammatory cytokines, such as IL-4 and IL-17A, and a decrease in the infiltration of immune cells, including eosinophils, in affected tissues.[1][4] This suggests that FFAR3 activation by this compound can modulate the immune response and ameliorate allergic inflammation.
Anti-Diabetic Potential through Enhanced Glucose Uptake
The anti-diabetic potential of this compound stems from its ability to enhance glucose uptake in muscle cells.[1] The activation of FFAR3 by this compound leads to an increase in intracellular calcium levels (Ca2+). This rise in Ca2+ activates Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates CREB and p38 MAPK. This signaling cascade ultimately promotes the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating increased glucose uptake.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Cell/System | Reference |
| FFAR3 Agonism (IC50) | 117 nM | --- | [1][2] |
| In Vitro Anti-proliferative Activity (HepG2 cells) | Effective at 10 µM and 25 µM | HepG2 hepatocellular carcinoma cells | [1] |
| In Vitro Anti-proliferative Activity (HLE cells) | Effective at 10 µM and 25 µM | HLE hepatocellular carcinoma cells | [1] |
| In Vitro mTOR Phosphorylation | Observed at 25 µM | HepG2 and HLE cells | [1] |
| In Vitro Glucose Uptake Enhancement | Effective at 0.25, 0.5, and 1 µM | C2C12 myotubes | [1] |
| In Vivo Anti-tumor Efficacy (HepG2 xenograft) | 0.1 mg/kg and 0.2 mg/kg (i.p.) | Male SHO nude mice | [1] |
| In Vivo Anti-inflammatory Efficacy (Asthma model) | 0.1 mg/kg (i.p.) | BALB/c mice | [1] |
| In Vivo Anti-diabetic Efficacy | 13.32 and 26.64 µg/kg (i.p.) | Male ICR and C57BL/6 mice | |
| Inhibition of Nicotine-induced Contraction/Relaxation | 10 µM | Rat proximal colon circular muscle strips | [1] |
| Reversal of 5-HT-induced NO-mediated Relaxation | 10 µM | Rat proximal colon circular muscle strips | [1] |
Signaling Pathways
The biological functions of this compound are underpinned by distinct signaling pathways. The following diagrams illustrate the currently understood mechanisms in hepatocellular carcinoma, allergic inflammation, and glucose metabolism.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the biological functions of this compound.
In Vitro Cell Proliferation and Apoptosis Assays in HCC
-
Cell Lines: HepG2 and HLE human hepatocellular carcinoma cell lines are commonly used.
-
Cell Proliferation Assay: Cell viability is assessed using assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay. Cells are seeded in 96-well plates, treated with varying concentrations of this compound (e.g., 10 µM, 25 µM) for different time points (e.g., 24, 48, 72 hours), and absorbance is measured to determine the rate of cell proliferation.
-
Apoptosis Analysis by Flow Cytometry: To quantify apoptosis, cells are treated with this compound, harvested, and then stained with Annexin V and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: To investigate the molecular mechanism of apoptosis, protein expression levels of key signaling molecules are determined. Cells are lysed after treatment with this compound, and protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., mTOR, phospho-mTOR, HDACs, cleaved caspase-3, cleaved caspase-8, TNF-α). Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescence detection system are used for visualization.[5]
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression of TNF-α, total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for TNF-α and a housekeeping gene (e.g., GAPDH) for normalization.[5]
In Vivo Allergic Asthma Model
-
Animal Model: BALB/c mice are commonly used to model allergic asthma.
-
Sensitization and Challenge: Mice are sensitized with an allergen, typically ovalbumin (OVA), administered via intraperitoneal injection. After a period of sensitization, the mice are challenged with aerosolized OVA to induce an asthmatic response.
-
This compound Administration: this compound is administered to the mice, often via intraperitoneal injection, prior to the allergen challenge.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: After the final challenge, BAL fluid is collected to analyze the cellular infiltrate. The total number of immune cells and the differential counts of eosinophils, neutrophils, lymphocytes, and macrophages are determined.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IL-17A) in the BAL fluid or lung homogenates are measured using ELISA or cytokine bead array assays.
-
Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.
In Vitro Glucose Uptake Assay
-
Cell Line: C2C12 mouse myoblast cell line, differentiated into myotubes, is a standard model for studying glucose uptake in muscle cells.
-
Assay Principle: The assay measures the uptake of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose.
-
Procedure: Differentiated C2C12 myotubes are serum-starved and then pre-treated with this compound at various concentrations. Subsequently, the cells are stimulated with or without insulin, followed by the addition of the glucose analog. After an incubation period, the uptake is stopped by washing with ice-cold buffer. The amount of internalized glucose analog is then quantified by measuring fluorescence or radioactivity.[6][7][8][9][10]
Clinical Trial Status
As of the latest available information, there are no registered clinical trials for this compound. The research on this compound is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its therapeutic potential in animal models of various diseases.
Conclusion and Future Directions
This compound is a selective FFAR3 agonist with promising therapeutic potential in oncology, immunology, and metabolic diseases. Its distinct mechanisms of action, particularly the mTOR/HDAC/TNF-α pathway in HCC and the Ca2+/CaMKII/GLUT4 pathway in muscle cells, offer novel targets for drug development. Further preclinical studies are warranted to fully characterize its pharmacokinetic and toxicological profiles. The progression of this compound or other selective FFAR3 agonists into clinical trials will be a critical step in validating the therapeutic utility of targeting this receptor in human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose Dioxin Reduced Glucose Uptake in C2C12 Myocytes: The Role of Mitochondrial Oxidative Stress and Insulin-Dependent Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuregulin-1β increases glucose uptake and promotes GLUT4 translocation in palmitate-treated C2C12 myotubes by activating PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids increase glucose uptake and metabolism in C2C12 myoblasts stably transfected with human lipoprotein lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
AR420626 and its Effect on Gut Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41). Emerging preclinical evidence indicates that this compound plays a significant role in the modulation of gastrointestinal function, particularly in the inhibition of gut motility. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on gut motility, its mechanism of action, and the experimental protocols used to elucidate these effects. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for motility-related gastrointestinal disorders.
Introduction
Short-chain fatty acids (SCFAs), products of dietary fiber fermentation by the gut microbiota, are increasingly recognized as crucial signaling molecules in host physiology. FFAR3 is a key receptor for SCFAs, and its activation has been linked to various physiological processes, including hormonal regulation and immune responses. This compound, as a selective FFAR3 agonist with an IC50 of 117 nM, provides a valuable pharmacological tool to investigate the specific roles of this receptor.[1] This document focuses on the inhibitory effects of this compound on gut motility, a finding with potential therapeutic implications for conditions characterized by accelerated intestinal transit, such as neurogenic diarrhea.[1][2]
Mechanism of Action
This compound exerts its effects on gut motility primarily through the activation of FFAR3 expressed on myenteric neurons within the enteric nervous system.[2] The binding of this compound to FFAR3 on these neurons initiates a Gi/o-protein coupled signaling cascade. This signaling pathway ultimately leads to the suppression of nicotinic acetylcholine receptor (nAChR)-mediated neural activity, which is crucial for stimulating intestinal contractions.[2] By inhibiting these pro-motility neural pathways, this compound effectively reduces neurogenic contractions and slows intestinal transit.[2]
Signaling Pathway
The proposed signaling pathway for the action of this compound on gut motility is depicted below.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound.
| Parameter | Value | Species | Model | Reference |
| IC50 for FFAR3 | 117 nM | Not Specified | In vitro assay | [1] |
| Inhibition of Serotonin-induced Defecation | Significant at 0.1 mg/kg (i.p.) | Rat | In vivo | [3] |
| Reversal of NO-mediated Circular Muscle Relaxation | 10 µM | Not Specified | Ex vivo | [1] |
Experimental Protocols
The following are descriptions of key experimental methodologies used to evaluate the effect of this compound on gut motility.
Ex Vivo Colonic Motility Assay
This protocol is designed to assess the direct effects of this compound on neuronal-mediated intestinal contractions.
-
Tissue Preparation: Proximal colon segments are isolated from rats and mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Contraction Induction: Muscle contractions are induced by electrical field stimulation or by the application of neurotransmitters such as nicotine or serotonin.
-
Drug Application: this compound is added to the organ bath at various concentrations prior to the induction of contractions.
-
Data Acquisition: Changes in muscle tension are recorded using isometric force transducers. The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of induced contractions.
-
Mechanism of Action Probe: To confirm the involvement of the Gi/o pathway, experiments can be repeated in the presence of pertussis toxin, an inhibitor of Gi/o proteins.[2]
In Vivo Serotonin-Induced Defecation Model
This protocol evaluates the effect of this compound on intestinal transit in a conscious animal model.
-
Animal Acclimation: Rats are acclimated to individual cages.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection. A vehicle control group is also included.
-
Induction of Defecation: After a set pre-treatment time, serotonin is administered to induce defecation.
-
Data Collection: The total volume or weight of fecal output is measured over a specified time period.
-
Analysis: The fecal output in the this compound-treated group is compared to that of the vehicle-treated group to determine the extent of inhibition.[2]
Experimental Workflow
The logical flow of experiments to characterize the effects of this compound on gut motility is outlined below.
Other Reported Biological Activities
While the focus of this guide is on gut motility, it is important to note that this compound has been investigated for other therapeutic applications. Notably, it has demonstrated anti-cancer properties in hepatocellular carcinoma models by inducing apoptosis through HDAC inhibition.[3][4] It has also been shown to have anti-inflammatory and anti-diabetic activities.[1]
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a potent inhibitor of neurogenic gut motility through the activation of FFAR3 on myenteric neurons. This mechanism of action makes it a promising candidate for the treatment of disorders characterized by rapid intestinal transit. Further research is warranted to fully elucidate its therapeutic potential, including dose-response relationships in various models, pharmacokinetic and pharmacodynamic studies, and eventual evaluation in clinical trials. The selectivity of this compound for FFAR3 makes it an excellent tool for dissecting the physiological roles of this receptor in gastrointestinal health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Free fatty acid receptor 3 activation suppresses neurogenic motility in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Pharmacological Profile of AR420626
Executive Summary
This compound is a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1][2][3] Primarily investigated for its anti-cancer properties, this compound has demonstrated significant activity in suppressing the growth of hepatocellular carcinoma (HCC) through a unique mechanism involving histone deacetylase (HDAC) inhibition.[1][4] Beyond oncology, its pharmacological profile extends to anti-inflammatory, anti-diabetic, and anti-allergic activities.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its binding characteristics, detailing its mechanism of action, and presenting data from key in vitro and in vivo studies. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.
Mechanism of Action
This compound functions as a selective agonist for FFAR3, a G protein-coupled receptor that is endogenously activated by short-chain fatty acids.[3][4] Structural studies indicate that this compound binds to an allosteric pocket on the receptor.[5] Upon binding, it activates downstream signaling pathways, most notably through Gαi/o proteins.[6][7]
In the context of hepatocellular carcinoma, the activation of FFAR3 by this compound initiates a signaling cascade that leads to apoptosis.[1][4] This process involves the activation of the mTORC1 pathway, leading to proteasome activation and a subsequent reduction in the protein levels of various histone deacetylases (HDACs).[1] The inhibition of HDACs results in increased expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn triggers the extrinsic apoptotic pathway via the activation of caspase-8 and caspase-3.[1] This GPR41/FFA3-mediated mechanism has positioned this compound as a potential therapeutic agent for HCC.[1][4]
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified in various assays. The data below is compiled from multiple studies to provide a comparative overview.
Table 1: Receptor Binding and Functional Potency
| Parameter | Value | Target/System | Reference |
| IC₅₀ | 117 nM | Free Fatty Acid Receptor 3 (FFAR3) | [2] |
| IC₅₀ | ~25 µM | Inhibition of HepG2 cell proliferation | [1] |
Table 2: Summary of In Vitro Effects
| Cell Line | Concentration | Key Effect | Reference |
| HepG2 (HCC) | 10-25 µM | Inhibited cell proliferation | [2] |
| HepG2 (HCC) | 25 µM | Induced apoptosis via caspase-3/8 cleavage | [1] |
| HLE (HCC) | 10-25 µM | Inhibited cell proliferation | [2] |
| HepG2 & HLE | 25 µM | Induced mTOR phosphorylation | [2] |
| HepG2 | 25 µM | Increased TNF-α mRNA expression (peak at 24h) | [1] |
| HLE | 25 µM | Increased TNF-α mRNA expression (peak at 3h) | [1] |
| C2C12 Myotubes | 0.25-1 µM | Increased Ca²⁺ influx and enhanced glucose uptake | [2] |
| MH-S (Macrophages) | Not specified | Did not inhibit M2 macrophage polarization | [8] |
Table 3: Summary of In Vivo Efficacy
| Animal Model | Dose | Route | Key Effect | Reference |
| Male SHO Nude Mice (HepG2 Xenograft) | 0.2 mg/kg | i.p. | Suppressed tumor growth | [1][2] |
| Male Sprague-Dawley Rats | 0.1 mg/kg | i.p. | Inhibited serotonin-induced defecation | [2] |
| Male ICR & C57BL/6 Mice (Diabetes) | 26.64 µg/kg | i.p. | Improved glucose tolerance | [2] |
| BALB/c Mice (Allergic Asthma/Eczema) | Not specified | i.p. | Suppressed inflammatory cytokines and immune cell counts | [3] |
Visualized Signaling Pathways and Workflows
To clarify the complex mechanisms and processes involving this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound pro-apoptotic signaling pathway in hepatocellular carcinoma cells.
Caption: Experimental workflow for an in vivo HepG2 xenograft study.
Caption: Relationship between FFAR3 activation by this compound and its diverse effects.
Detailed Experimental Protocols
The following protocols are representative methodologies derived from published studies investigating this compound.[1][4]
In Vitro Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of hepatocellular carcinoma cells.
-
Materials:
-
HepG2 or HLE cells.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Cell counting kit (e.g., WST-8 based).
-
Microplate reader.
-
-
Protocol:
-
Seed HepG2 or HLE cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control containing the same final concentration of DMSO should be included.
-
Replace the medium in the wells with the this compound dilutions or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
At each time point, add 10 µL of the cell counting kit solution to each well and incubate for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.
-
Apoptosis Quantification by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
HepG2 cells.
-
This compound (e.g., 25 µM).
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Protocol:
-
Culture HepG2 cells in 6-well plates until they reach approximately 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer, quantifying the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Western Immunoblot Analysis
-
Objective: To detect changes in the expression of specific proteins (e.g., caspases, HDACs) following this compound treatment.
-
Materials:
-
Treated and untreated cell pellets.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-8, anti-HDAC3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse cell pellets in RIPA buffer on ice.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the data.
-
In Vivo Hepatocellular Carcinoma Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Animals:
-
Male athymic nude mice (e.g., SHO mice), 4-6 weeks old.
-
-
Materials:
-
HepG2 cells.
-
Matrigel (optional).
-
This compound formulation for injection (e.g., in a vehicle of saline/DMSO).
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously inject approximately 5 x 10⁶ HepG2 cells, potentially mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 0.2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or on a specified schedule.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 11-14 days), euthanize the mice, excise the tumors, and measure their final weight.
-
Perform statistical analysis to compare tumor growth between the treated and control groups.
-
Conclusion
This compound is a potent and selective FFAR3 agonist with a multifaceted pharmacological profile. Its primary mechanism of inducing apoptosis in cancer cells through an FFAR3-mTOR-HDAC-TNF-α axis is well-documented and presents a novel therapeutic strategy.[1][4] Furthermore, its demonstrated efficacy in models of diabetes, inflammation, and allergic disease suggests a broader therapeutic potential that warrants further investigation.[2][3] The data and protocols compiled in this guide serve as a foundational resource for scientists engaged in the preclinical and clinical development of FFAR3-targeting compounds.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of FFAR3 in ketone body regulated glucagon-like peptide 1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of short-chain fatty acids on M2 macrophages polarization in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
AR420626 as a positive allosteric modulator
An In-Depth Technical Guide to AR420626: A Positive Allosteric Modulator and Agonist of FFA3/GPR41
Abstract
This compound is a potent and selective synthetic ligand for the Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41). Contrary to being a simple agonist, recent structural and pharmacological data have elucidated its role as a positive allosteric modulator (PAM) that also exhibits agonistic activity. It binds to a unique allosteric site on the intracellular side of the receptor. This binding triggers downstream signaling cascades, primarily through the Gαi/o pathway, leading to a variety of cellular responses. This compound has demonstrated significant therapeutic potential in preclinical models, with notable anti-cancer, anti-inflammatory, and anti-diabetic activities. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, associated signaling pathways, quantitative data from key studies, and relevant experimental protocols for researchers in drug development.
Core Pharmacology of this compound
This compound is chemically defined as N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Its primary molecular target is FFA3, a GPCR that is endogenously activated by short-chain fatty acids (SCFAs) like propionate and butyrate.
Mechanism of Action: this compound functions as a selective positive allosteric modulator and agonist of FFA3.[1] It has an IC50 of 117 nM for FFA3 activation.[2] Cryo-electron microscopy studies have revealed that this compound occupies an unconventional PAM binding pocket located within a cavity on the intracellular side of the receptor, involving transmembrane helices TM3, TM5, TM6, and TM7.[3] This binding stabilizes the active conformation of the receptor, initiating G-protein signaling. The primary signaling route for FFA3 is through the inhibitory G-protein, Gαi/o.[4][5]
Key Signaling Pathways and Therapeutic Implications
The activation of FFA3 by this compound initiates distinct downstream pathways depending on the cellular context, leading to its diverse pharmacological effects.
Anti-Cancer Effects in Hepatocellular Carcinoma (HCC)
In HCC cell lines (HepG2 and HLE), this compound has been shown to suppress cell proliferation and induce apoptosis.[4][6] The signaling cascade is as follows:
-
mTORC1 Activation: this compound-mediated FFA3 activation leads to the phosphorylation and activation of the mammalian target of rapamycin complex 1 (mTORC1).[4]
-
HDAC Degradation: Activated mTORC1 enhances proteasome activity, which in turn leads to the reduction and degradation of several histone deacetylase (HDAC) proteins, particularly HDACs 3, 4, 5, and 7.[4]
-
TNF-α Expression: The inhibition of HDACs results in increased expression of Tumor Necrosis Factor-alpha (TNF-α) mRNA.[4]
-
Extrinsic Apoptosis: TNF-α activates the extrinsic apoptotic pathway, leading to the cleavage and activation of caspase-8 and caspase-3, culminating in programmed cell death.[4]
Anti-Diabetic Effects via Glucose Uptake
In C2C12 myotubes, this compound enhances glucose uptake through a calcium-dependent mechanism.[2]
-
Calcium Influx: FFA3 activation stimulates an increase in intracellular Ca2+ concentration.[2]
-
Kinase Activation: The rise in calcium activates downstream kinases, including CaMKII, CREB, and p38 MAPK.[2]
-
GLUT4 Translocation: This kinase cascade promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing both basal and insulin-stimulated glucose uptake.[2]
Anti-Inflammatory Effects in Allergic Diseases
This compound demonstrates potent anti-inflammatory effects in mouse models of asthma and eczema.[7] The mechanism involves the suppression of pro-inflammatory cytokines, such as IL-4 and IL-17A, and a reduction in the infiltration of immune cells like eosinophils into lung and skin tissues.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound activity from published preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Primary Effect | Reference |
|---|---|---|---|---|
| FFA3 Agonism (IC50) | 117 nM | Recombinant cells | Receptor Activation | [2] |
| Cell Proliferation | 10 - 25 µM | HepG2, HLE | Inhibition of proliferation | [2][4] |
| Apoptosis Induction | 25 µM | HepG2, HLE | Increased apoptosis rate | [2][4] |
| mTOR Phosphorylation | 25 µM | HepG2 | Significant increase at 1h | [2][4] |
| Glucose Uptake | 0.25 - 1 µM | C2C12 myotubes | Enhanced glucose uptake | [2] |
| Gut Motility | 10 µM | Rat proximal colon | Reverses 5-HT induced relaxation |[2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Primary Effect | Reference |
|---|---|---|---|---|
| HepG2 Xenograft | 0.1 - 0.2 mg/kg/day | Intraperitoneal (i.p.) | Significant suppression of tumor growth | [2] |
| Diabetes (STZ-induced) | 26.64 µg/kg/day | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin | [2] |
| Allergic Asthma (OVA-induced) | 0.1 mg/kg | Intraperitoneal (i.p.) | Suppressed inflammatory cytokines and eosinophils | [2][7] |
| Neurogenic Diarrhea | 0.1 mg/kg | Intraperitoneal (i.p.) | Inhibited serotonin-induced defecation |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., HepG2, HLE) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) dissolved in DMSO and diluted in culture medium. The final DMSO concentration should be <0.1%.
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Western Immunoblotting for Protein Expression
-
Cell Lysis: After treatment with this compound for the specified duration, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-mTOR, total mTOR, HDACs, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound as required.
-
Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., 5-week-old male BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HepG2 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 0.1-0.2 mg/kg) or vehicle via intraperitoneal injection daily.
-
Monitoring: Monitor tumor volume (calculated as 0.5 x length x width²) and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 2-3 weeks), sacrifice the mice, excise the tumors, and weigh them. Tumors can be used for subsequent histological or molecular analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) guidelines.
Conclusion
This compound is a novel FFA3 ligand with a unique mechanism as a positive allosteric modulator and agonist. Its ability to activate specific downstream signaling pathways has been demonstrated to yield potent anti-cancer, anti-diabetic, and anti-inflammatory effects in a range of preclinical models. The detailed structural information on its binding site opens avenues for the rational design of new, highly selective FFA3 modulators. Further investigation, particularly in clinical settings, is warranted to explore the full therapeutic potential of this compound and related compounds for treating complex human diseases.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neural FFA3 activation inversely regulates anion secretion evoked by nicotinic ACh receptor activation in rat proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition [pubmed.ncbi.nlm.nih.gov]
- 7. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AR420626 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3).[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[1][2] In vitro studies have demonstrated that this compound can suppress the proliferation of cancer cells by inducing apoptosis.[2] The mechanism of action involves the activation of a signaling cascade that leads to the inhibition of histone deacetylases (HDACs).[1][2]
These application notes provide a comprehensive overview of the experimental protocols for the in vitro investigation of this compound, based on published research. The protocols are intended to serve as a guide for researchers interested in exploring the anti-cancer effects of this compound.
Mechanism of Action
This compound exerts its anti-proliferative effects in cancer cells through a GPR41/FFA3-mediated pathway. Activation of GPR41/FFA3 by this compound leads to the phosphorylation of mTOR, which in turn activates the proteasome.[1] This results in the degradation of histone deacetylases (HDACs), leading to increased histone H3 acetylation.[2] The inhibition of HDACs subsequently upregulates the expression of Tumor Necrosis Factor-alpha (TNF-α), which triggers the extrinsic pathway of apoptosis, characterized by the cleavage of caspase-8 and caspase-3.[2]
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR420626 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AR420626, a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3). This document details established dosages, administration protocols, and the underlying mechanism of action in various mouse models, including oncology and inflammatory diseases.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of GPR41/FFAR3.[1][2] In the context of cancer, its signaling cascade has been shown to involve the phosphorylation of the mammalian target of rapamycin (mTOR), which leads to the activation of the proteasome.[1][3] This, in turn, reduces the levels of histone deacetylase (HDAC) proteins. The subsequent inhibition of HDAC activity results in increased expression of tumor necrosis factor-alpha (TNF-α), ultimately inducing apoptosis in cancer cells.[1][3] GPR41/FFA3 is known to couple to the Gi/o signaling pathway.[3]
Signaling Pathway
Caption: this compound signaling cascade in cancer cells.
Quantitative Data Summary
The following tables summarize the reported dosages and administration schedules for this compound in various in vivo mouse models.
Table 1: this compound Dosage in Oncology Mouse Model
| Mouse Model | Cancer Type | Dosing Schedule | Route of Administration | Observed Effects |
| SHO Nude Mice | Hepatocellular Carcinoma (HepG2 Xenograft) | 0.1 mg/kg (days 0-4) followed by 0.2 mg/kg (days 7-11) | Intraperitoneal (i.p.) | Significant suppression of tumor growth.[2][3] |
Table 2: this compound Dosage in Inflammatory Disease Mouse Models
| Mouse Model | Disease Model | Dosing Schedule | Route of Administration | Observed Effects |
| BALB/c Mice | Allergic Asthma (Ovalbumin-induced) | 0.1 mg/kg (single dose, 30 minutes before modeling) | Intraperitoneal (i.p.) | Inhibition of immune response in bronchoalveolar lavage fluid (BALF) and lung tissue.[2] |
| BALB/c Mice | Eczema (DNCB-induced) | 0.1 mg/kg (single dose, 30 minutes before modeling) | Intraperitoneal (i.p.) | Inhibition of skin inflammatory immune response and development of eczema symptoms.[2] |
Table 3: this compound Dosage in Metabolic Disease Mouse Model
| Mouse Model | Disease Model | Dosing Schedule | Route of Administration | Observed Effects |
| ICR and C57BL/6 Mice | Diabetes (Streptozotocin-induced and high-fat diet-induced) | 13.32 and 26.64 µg/kg (once a day for 7 days) | Intraperitoneal (i.p.) | Improved glucose tolerance, increased plasma insulin levels, and skeletal muscle glycogen content at the 26.64 µg/kg dose.[2] |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound for in vivo mouse studies.
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline.
-
Ensure complete dissolution until the solution is clear.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare a Stock Solution of this compound in DMSO:
-
Based on the required final concentration and injection volume, calculate the necessary amount of this compound.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL or 20 mg/mL). Ensure the powder is completely dissolved.
-
-
Prepare the Final Working Solution:
-
For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the solution thoroughly to ensure it is evenly mixed.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Hepatocellular Carcinoma (HCC) Xenograft Mouse Model Protocol
Animal Model:
-
Six-week-old male SHO (SCID Hairless Outbred) nude mice.
Experimental Workflow:
Caption: Experimental workflow for the HCC xenograft model.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1.0 × 10^6 HepG2 cells into the right flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a volume of 500–1000 mm³.
-
Tumor volume can be estimated using the formula: (length × width²) / 2.[3]
-
-
Animal Grouping and Treatment:
-
Randomly allocate the mice into a control group and an this compound treatment group.
-
Control Group: Administer intraperitoneal injections of saline.[3]
-
This compound Group: Administer intraperitoneal injections of this compound dissolved in saline at a dose of 0.1 mg/kg on days 0-4 and 0.2 mg/kg on days 7-11.[3]
-
-
Monitoring and Endpoint:
-
Measure tumor size regularly with calipers.
-
Monitor the general health of the mice, including body weight and food intake.[3]
-
At the end of the study, euthanize the mice and perform endpoint analysis as required (e.g., tumor excision and weighing, histological analysis).
-
Allergic Asthma Mouse Model Protocol
Animal Model:
-
BALB/c mice.
Procedure:
-
Sensitization and Challenge:
-
Induce an allergic asthma model using ovalbumin or another suitable allergen. This typically involves an initial sensitization phase followed by a challenge phase to elicit an allergic response.
-
-
This compound Administration:
-
Assessment of Allergic Response:
Safety and Toxicology
In a study using a hepatocellular carcinoma xenograft model, administration of this compound at doses of 0.1 mg/kg and 0.2 mg/kg did not result in any significant differences in daily food intake or body weight changes between the treated and control groups.[3] No deaths were reported in either group during the study.[3] However, it has been noted that further toxicity studies are required to fully characterize the safety profile of this compound for potential clinical applications.[3]
Disclaimer
This document is intended for informational purposes for research professionals. The provided protocols are based on published studies and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AR420626 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a potent and selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] It demonstrates no significant activity at the related FFAR2 (GPR43) receptor at concentrations up to 100 µM.[1][3] this compound has garnered interest in the scientific community for its potential therapeutic applications in oncology, metabolic diseases, and inflammatory conditions.[2] In hepatocellular carcinoma (HCC) models, this compound has been shown to suppress tumor growth by inducing apoptosis.[4] This is achieved through a signaling cascade that involves the inhibition of histone deacetylases (HDACs), leading to the upregulation of Tumor Necrosis Factor-alpha (TNF-α).[4]
These application notes provide essential information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and a detailed overview of its mechanism of action.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized in the table below. It is recommended to prepare stock solutions in DMSO or DMF. For aqueous-based assays, further dilution of the stock solution is necessary.
| Solvent | Solubility | Concentration (mM)* | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][3] | ~11.98 mM | Warming the solution may be necessary for complete dissolution. |
| Dimethylformamide (DMF) | 2 mg/mL[1][3] | ~4.79 mM | |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1] | ~0.48 mM | |
| Saline | Soluble for injection | Not specified | Used for intraperitoneal injections in animal models.[4] |
*Calculations are based on a molecular weight of 417.29 g/mol .
Signaling Pathway of this compound in Hepatocellular Carcinoma
This compound exerts its anti-cancer effects in hepatocellular carcinoma through a multi-step signaling pathway. Upon binding to and activating its receptor, GPR41/FFA3, a cascade of intracellular events is initiated, culminating in apoptosis.
References
Application Notes: Preparing AR420626 Stock Solutions for Cell Culture
Introduction
AR420626 is a potent and selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] It is an experimental drug utilized in research to investigate the role of FFAR3 in various physiological and pathological processes, including metabolic diseases, inflammatory conditions like asthma and eczema, and cancer.[1][2][3] In oncology research, particularly for hepatocellular carcinoma (HCC), this compound has been shown to suppress cell proliferation and induce apoptosis.[4][5] Its mechanism of action involves the activation of the mTORC1 pathway, leading to the proteasomal degradation of histone deacetylases (HDACs), which in turn increases TNF-α expression and triggers the extrinsic apoptotic cascade.[4]
These application notes provide a detailed protocol for the preparation and use of this compound stock solutions for in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in pharmacology and drug development.
Data Presentation
The quantitative data for this compound is summarized in the tables below for easy reference and experimental planning.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | |
| Molecular Weight | 417.29 g/mol | |
| CAS Number | 1798310-55-0 | |
| Mechanism of Action | Selective FFAR3 (GPR41) Agonist | [1][6] |
| IC₅₀ | 117 nM (for FFAR3) | [1] |
| Purity | ≥98% (HPLC) |
Table 2: Recommended Stock Solution and Storage
| Parameter | Recommendation | Reference |
| Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [6] |
| Recommended Stock Conc. | 10 mM - 50 mM | [1] |
| Storage Temperature | -20°C | [6] |
| Storage Guidelines | Store in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect from light. | [6] |
Table 3: Example Working Concentrations for HCC Cell Lines (HepG2, HLE)
| Application | Effective Concentration Range | Incubation Time | Reference |
| Inhibition of Proliferation | 10 µM - 25 µM | 24 - 72 hours | [4] |
| Induction of Apoptosis | 25 µM | 24 - 48 hours | [4] |
| HDAC Level Reduction | 25 µM | 48 hours | [4] |
| mTOR Phosphorylation | 25 µM | 1 - 24 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most cell culture applications.
Materials:
-
This compound powder (MW: 417.29 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protective microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L * 0.001 L * 417.29 g/mol * 1000 mg/g = 4.17 mg
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.17 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile, light-protective microcentrifuge tubes. Store the aliquots at -20°C. This prevents degradation from repeated freeze-thaw cycles.
Protocol 2: Application of this compound to Cultured Cells
This protocol outlines the general procedure for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells (e.g., HepG2) in appropriate culture vessels
-
Complete cell culture medium
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile pipette tips
Methodology:
-
Cell Seeding: Seed cells at a density appropriate for the specific assay (e.g., proliferation, western blot) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 25 µM final concentration in 2 mL of medium:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM) * V₁ = (25 µM) * (2000 µL)
-
V₁ = 50,000 / 10,000 = 5 µL
-
Add 5 µL of the 10 mM stock solution to 2 mL of culture medium. Mix gently by pipetting.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium. In the example above, this would be 5 µL of DMSO in 2 mL of medium (0.05% DMSO).
-
Cell Treatment: Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (MTT, WST-1), western blotting for protein expression (caspases, HDACs), or RT-qPCR for gene expression (TNF-α).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for AR420626 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.[1] This compound has demonstrated significant therapeutic potential in preclinical animal models across a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. These notes provide a comprehensive overview of the administration of this compound in animal studies, including detailed protocols and quantitative data summaries to guide future research and development.
Data Presentation: Quantitative Summary of this compound Administration in Animal Studies
The following table summarizes the key quantitative data from various in vivo studies involving the intraperitoneal administration of this compound.
| Animal Model | Disease/Condition | Dosage Regimen | Administration Route | Key Findings |
| Male SHO Nude Mice | Hepatocellular Carcinoma (HepG2 Xenograft) | 0.1 mg/kg (days 0-4) followed by 0.2 mg/kg (days 7-11) | Intraperitoneal (i.p.) | Inhibited tumor growth.[1] |
| Male ICR Mice | Streptozotocin-Induced Diabetes | 13.32 and 26.64 µg/kg, once daily for 7 days | Intraperitoneal (i.p.) | Improved glucose tolerance at 26.64 µg/kg by increasing plasma insulin and skeletal muscle glycogen.[1] |
| C57BL/6 Mice | High-Fat Diet-Induced Diabetes | 13.32 and 26.64 µg/kg, once daily for 7 days | Intraperitoneal (i.p.) | Improved glucose tolerance at 26.64 µg/kg.[1] |
| BALB/c Mice | Ovalbumin-Induced Allergic Asthma | 0.1 mg/kg, 30 minutes before modeling | Intraperitoneal (i.p.) | Inhibited immune response in bronchoalveolar lavage fluid and lung tissue.[1] |
| BALB/c Mice | DNCB-Induced Eczema | 0.1 mg/kg, 30 minutes before modeling | Intraperitoneal (i.p.) | Inhibited skin inflammatory immune response and development of eczema symptoms.[1] |
| Male Sprague-Dawley Rats | Serotonin-Induced Neurogenic Diarrhea | 0.1 mg/kg, single dose | Intraperitoneal (i.p.) | Inhibited serotonin-induced defecation volume.[1] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound acts as a selective agonist of FFAR3, a G protein-coupled receptor.[1][2] Its activation can lead to downstream effects such as the inhibition of histone deacetylases (HDACs), which in the context of hepatocellular carcinoma, induces apoptosis.[2][3]
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo experiments, it is crucial to select an appropriate dissolution method based on the animal model and administration route. A common approach involves preparing a stock solution and then making fresh working solutions for daily administration.
Example Vehicle Preparation:
For intraperitoneal injections, a common vehicle is corn oil.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
For the working solution, dilute the stock solution in corn oil to the final desired concentration. For instance, to achieve a 20.0 mg/mL solution, you can add the appropriate volume of the stock solution to corn oil and mix thoroughly.[1]
-
It is recommended to prepare the working solution fresh on the day of use to ensure stability and efficacy.[1]
Protocol for Hepatocellular Carcinoma Xenograft Model
This protocol is based on studies using a HepG2 xenograft model in nude mice.[1][2]
1. Animal Model and Cell Line:
-
Animal: Male SHO (Severe Humane Immunodeficient) nude mice.
-
Cell Line: HepG2 human hepatocellular carcinoma cells.
2. Cell Culture and Implantation:
-
Culture HepG2 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the HepG2 cell suspension into the flank of each mouse.
3. Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 500-1000 mm³).[1]
-
Randomly assign mice to treatment and control groups.
4. This compound Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage and Schedule:
-
The control group should receive an equivalent volume of the vehicle.
5. Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, and molecular analysis).
Protocol for Allergic Asthma Model
This protocol is based on studies using an ovalbumin-induced allergic asthma model in BALB/c mice.[1][4]
1. Animal Model:
-
Animal: BALB/c mice.
2. Sensitization and Challenge:
-
Sensitize the mice with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.
-
After a period of sensitization, challenge the mice with an intranasal or aerosolized administration of OVA to induce an asthmatic response.
3. This compound Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Dosage and Timing: Administer a single dose of 0.1 mg/kg this compound approximately 30 minutes before the OVA challenge.[1]
4. Endpoint Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze immune cell infiltration.
-
Harvest lung tissue for histological examination and analysis of inflammatory cytokine expression.[4]
These protocols provide a foundational framework for conducting in vivo studies with this compound. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AR420626 in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFA3).[1][2][3] In the context of hepatocellular carcinoma (HCC), particularly the HepG2 cell line, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound in HepG2 cells and detailed protocols for key in vitro experiments.
Mechanism of Action in HepG2 Cells
This compound exerts its anti-cancer effects in HepG2 cells through a novel signaling pathway. As a GPR41/FFA3 agonist, it initiates a cascade that leads to the induction of apoptosis. The proposed mechanism involves the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which in turn enhances proteasome activity.[1][3] This leads to the degradation of histone deacetylases (HDACs), specifically HDACs 2-7.[1] The reduction in HDAC levels results in increased expression of tumor necrosis factor-alpha (TNF-α), which then triggers the extrinsic apoptosis pathway through the activation of caspase-8 and caspase-3.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on the HepG2 cell line.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| Parameter | Value | Experimental Condition |
| IC50 | ~25 µM | 48 hours |
Table 2: Effect of this compound on Protein Expression in HepG2 Cells
| Protein Target | Effect | Concentration | Time Point |
| Phospho-mTOR | Significant Increase | 25 µM | 1-24 hours |
| Cleaved Caspase-3 | Significant Increase | 10-25 µM | 48 hours |
| Cleaved Caspase-8 | Significant Increase | 10-25 µM | 48 hours |
| Cleaved Caspase-9 | Slight Increase | 25 µM | 48 hours |
| Acetylated Histone H3 | Significant Increase | 10-25 µM | 48 hours |
| HDACs 1-3 | Significant Reduction | 25 µM | 24 hours |
| HDACs 4-7 | Reduction | 25 µM | 1-24 hours |
| HDAC8 | Significant Reduction | 25 µM | 1-24 hours |
Table 3: Effect of this compound on Gene Expression in HepG2 Cells
| Gene Target | Effect | Concentration | Time Point |
| TNF-α mRNA | Significant Increase | 25 µM | 1-24 hours (peak at ~24h) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound in HepG2 cells and a general experimental workflow for investigating its effects.
Experimental Protocols
HepG2 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and passaging the HepG2 human hepatocellular carcinoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Sub-culturing: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing pre-warmed complete growth medium.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on HepG2 cell viability and calculating the IC50 value.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound stock solution
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include wells with vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection and quantification of apoptosis in HepG2 cells treated with this compound using flow cytometry.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol provides a general framework for detecting changes in protein expression in this compound-treated HepG2 cells.
Materials:
-
Treated HepG2 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-p-mTOR, anti-HDACs, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Real-Time Quantitative PCR (RT-qPCR) for TNF-α mRNA Expression
This protocol is for measuring the relative expression of TNF-α mRNA in HepG2 cells following treatment with this compound.
Materials:
-
Treated HepG2 cell pellets
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan master mix
-
Primers for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
RT-qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for TNF-α and the housekeeping gene in separate wells of a qPCR plate.
-
RT-qPCR Run: Perform the qPCR reaction using a standard thermal cycling program (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of TNF-α mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the vehicle control.
References
Application Notes and Protocols for Intraperitoneal Administration of AR420626
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) injection of AR420626, a selective agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41). This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols and visualizations to guide researchers in their in vivo experiments.
Mechanism of Action
This compound is a potent and selective agonist for FFA3 (GPR41), a G protein-coupled receptor that is activated by short-chain fatty acids.[1][2] The activation of FFA3 by this compound has been shown to trigger downstream signaling cascades that influence various physiological and pathological processes, including cancer cell apoptosis, inflammation, and metabolic regulation.[1][2][3]
In the context of hepatocellular carcinoma (HCC), this compound-mediated activation of GPR41/FFA3 initiates a signaling pathway that involves the phosphorylation of the mammalian target of rapamycin complex 1 (mTORC1).[2][4] This leads to proteasome activation and subsequent degradation of histone deacetylases (HDACs).[2][4] The resulting HDAC inhibition increases the expression of Tumor Necrosis Factor-alpha (TNF-α), which in turn induces the extrinsic apoptotic pathway in cancer cells.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the intraperitoneal administration of this compound.
Table 1: In Vivo Anticancer Efficacy of this compound
| Animal Model | Dosage Regimen | Frequency | Key Findings | Reference |
| Male SHO nude mice with HepG2 xenografts | 0.1 mg/kg on days 0-4; 0.2 mg/kg on days 7-11 | Once daily during treatment periods | Significantly inhibited the growth of HepG2 xenografts. | [1] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Dosage | Administration Timing | Key Findings | Reference |
| BALB/c mice with ovalbumin-induced allergic asthma | 0.1 mg/kg | 30 minutes before ovalbumin sensitization or challenge | Suppressed the increase in IL-4 and IL-17A levels; Decreased the number of eosinophils and total immune cells in bronchoalveolar lavage fluid (BALF). | [1] |
| BALB/c mice with DNCB-induced eczema | 0.1 mg/kg | 30 minutes before modeling | Inhibited skin inflammatory immune response and cervical lymph node immune response. | [1] |
Table 3: In Vivo Metabolic Effects of this compound
| Animal Model | Dosage | Frequency | Key Findings | Reference |
| Male ICR mice with Streptozotocin-induced diabetes | 13.32 and 26.64 µg/kg | Once a day for 7 days | The 26.64 µg/kg dose improved glucose tolerance by increasing plasma insulin levels and skeletal muscle glycogen content. | [1] |
| C57BL/6 mice with high-fat diet-induced diabetes | 13.32 and 26.64 µg/kg | Once a day for 7 days | The 26.64 µg/kg dose improved glucose tolerance. | [1] |
Experimental Protocols
Protocol 1: Intraperitoneal Injection for In Vivo Anticancer Studies
This protocol is based on studies using a HepG2 xenograft mouse model.[1]
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, DMSO, or as specified by the manufacturer)
-
Male SHO (SCID Hairless Outbred) nude mice
-
HepG2 cells
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant HepG2 cells into the flank of male SHO nude mice.
-
Allow tumors to reach a palpable size (e.g., 500-1000 mm³) before initiating treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable sterile vehicle. The final concentration should be calculated based on the desired dosage and the average weight of the mice, ensuring a low injection volume (typically 100-200 µL).
-
-
Dosing and Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound via intraperitoneal injection. A suggested dosing regimen is 0.1 mg/kg for the first 5 days, followed by a 2-day break, and then 0.2 mg/kg for the subsequent 5 days.[1]
-
A control group should receive vehicle-only injections.
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Protocol 2: Intraperitoneal Injection for In Vivo Anti-inflammatory Studies
This protocol is adapted from studies on allergic asthma models in BALB/c mice.[1][3]
Materials:
-
This compound
-
Sterile vehicle
-
BALB/c mice
-
Allergen (e.g., Ovalbumin) and adjuvant (e.g., Alum)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Equipment for bronchoalveolar lavage (BAL) and tissue collection
Procedure:
-
Animal Model Induction:
-
Induce an allergic asthma phenotype in BALB/c mice through sensitization and challenge with an allergen like ovalbumin.
-
-
This compound Preparation:
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
-
Dosing and Administration:
-
Administer a 0.1 mg/kg dose of this compound via intraperitoneal injection 30 minutes prior to either the sensitization or challenge phase of the asthma induction protocol.[1]
-
Include a vehicle-treated control group.
-
-
Endpoint Analysis:
-
At the end of the study, collect bronchoalveolar lavage fluid to analyze immune cell infiltration.
-
Collect lung tissue for histological analysis and to measure inflammatory cytokine levels (e.g., IL-4, IL-17A).
-
Visualizations
Signaling Pathway of this compound in Hepatocellular Carcinoma Cells
Caption: Signaling pathway of this compound in HCC cells.
Experimental Workflow for an In Vivo Study with this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
AR420626 in Xenograft Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR420626 is a selective agonist for the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] Emerging preclinical research has highlighted its potential as an anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[2][3] This document provides detailed application notes and protocols for the use of this compound in xenograft cancer models, based on available preclinical data. The primary mechanism of action involves the induction of apoptosis in cancer cells through a signaling cascade that includes mTOR phosphorylation, reduction of histone deacetylase (HDAC) proteins, and subsequent upregulation of TNF-α.[2][3]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HepG2 | Hepatocellular Carcinoma | IC50 | ~25 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Inhibition (25 µM, 24h) | Significant | [3] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Inhibition (10 µM & 25 µM, 48h & 72h) | Significant | [3] |
| HLE | Hepatocellular Carcinoma | Proliferation Inhibition (25 µM, 48h) | Significant | [3] |
| HLE | Hepatocellular Carcinoma | Proliferation Inhibition (10 µM & 25 µM, 72h) | Significant | [3] |
In Vivo Efficacy of this compound in HepG2 Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude Mice | This compound | Not Specified | Significantly suppressed tumor growth (p < 0.01) | [3] |
| Nude Mice | Control | Vehicle | - | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in HCC cells and a general workflow for a xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AR420626 Concentration for Cell Viability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing AR-420626 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AR420626?
A1: this compound is a selective agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3)[1][2][3]. Its anticancer effects, particularly in hepatocellular carcinoma (HCC) cells, are mediated through the inhibition of histone deacetylases (HDACs). This leads to the induction of apoptosis. The signaling cascade involves the activation of the mTORC1 pathway, which in turn leads to proteasome-mediated reduction of HDAC proteins and a subsequent increase in Tumor Necrosis Factor-alpha (TNF-α) expression[1][3].
Q2: What is a recommended starting concentration for this compound in cell viability assays?
A2: Based on published data, a common concentration range to test is between 10 µM and 25 µM.[1][2] The half-maximal inhibitory concentration (IC50) for this compound in HepG2 cells has been reported to be approximately 25 µM.[1] However, the optimal concentration is cell-line dependent and should be determined empirically for your specific model system.
Q3: How long should I incubate my cells with this compound?
A3: Incubation times of 24, 48, and 72 hours have been shown to be effective for observing the effects of this compound on cell proliferation.[1][2] It is recommended to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental question.
Q4: Which cell lines have been shown to be sensitive to this compound?
A4: this compound has been demonstrated to inhibit the proliferation of hepatocellular carcinoma cell lines, including HepG2 and HLE cells.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in cell viability observed. | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Cell line is resistant to this compound. 4. Incorrect assay procedure. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 2. Increase the incubation time (e.g., up to 72 hours). 3. Verify the expression of GPR41/FFA3 in your cell line. Consider testing a different, more sensitive cell line. 4. Review the cell viability assay protocol for any errors in reagent preparation or incubation steps. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. "Edge effect" in the microplate. 3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well. 2. Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill outer wells with sterile PBS or media. 3. Ensure proper mixing of the this compound stock solution before dilution and careful pipetting into each well. |
| Unexpected increase in cell viability at high concentrations. | 1. Compound precipitation. 2. Off-target effects. | 1. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. 2. This could indicate a complex biological response. Consider investigating alternative signaling pathways or performing additional functional assays. |
| Cell viability assay results do not correlate with apoptosis assay results. | 1. Different sensitivities of the assays. 2. Timing of the assays. | 1. Cell viability assays like MTS measure metabolic activity, which may not always directly correlate with early apoptotic events. 2. Apoptosis is a process that unfolds over time. Ensure that the time points for both assays are appropriately chosen to capture the expected biological events. Early apoptosis markers may be present before a significant decrease in metabolic activity is detectable. |
Data Summary
Table 1: IC50 and Effective Concentrations of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 | Effective Concentrations | Incubation Times | Reference |
| HepG2 | ~25 µM | 10 µM, 25 µM | 24, 48, 72 hours | [1][2] |
| HLE | Not Reported | 10 µM, 25 µM | 48, 72 hours | [1][2] |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTS Assay
This protocol is adapted from a study on this compound in HCC cells.[1]
Materials:
-
This compound
-
Hepatocellular carcinoma cells (e.g., HepG2, HLE)
-
96-well plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at the desired concentrations (e.g., 10 µM and 25 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
At the end of each time point, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Detection of Apoptosis using Annexin V Staining
This is a general protocol for detecting one of the early markers of apoptosis.
Materials:
-
Cells treated with this compound as described above
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the optimal time determined from cell viability assays.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of AR420626
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of AR420626 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] It has a reported IC50 of 117 nM for FFAR3.[1][2]
Q2: Are there any known or potential off-target effects of this compound?
Yes, while this compound is reported to be a selective FFAR3 agonist, some potential off-target effects and significant downstream consequences of on-target activation have been noted. These primarily include modulation of nicotinic acetylcholine receptor (nAChR) pathways and a reduction in the protein levels of histone deacetylases (HDACs).[1] There is also evidence suggesting an influence on serotonin (5-HT) signaling in ex vivo preparations.[2]
Q3: I am observing unexpected effects on gene expression that are not typically associated with GPR41 signaling. What could be the cause?
One significant downstream effect of this compound-mediated GPR41 activation is the reduction of cellular levels of several histone deacetylase (HDAC) proteins. This is not due to direct enzymatic inhibition of HDACs by this compound, but rather a consequence of a signaling cascade involving mTOR phosphorylation and subsequent proteasome activation, which leads to reduced HDAC protein expression.[3] This can lead to broad changes in gene expression due to altered histone acetylation.
Q4: My experimental results suggest a modulation of neuronal signaling. Is there any evidence for this compound affecting neuronal receptors?
There are reports that this compound can improve neurogenic diarrhea by inhibiting neural pathways mediated by nicotinic acetylcholine receptors (nAChRs).[1][2] In ex vivo studies using rat proximal colon, 10 µM this compound was shown to inhibit nicotine-induced contractions and relaxations.[2] This suggests a potential direct or indirect interaction with nAChRs.
Q5: I am working on smooth muscle contractility and see effects that are not blocked by FFAR3 antagonists. What could be happening?
Besides the potential interaction with nAChRs, this compound has been observed to reverse nitric oxide (NO)-mediated relaxation induced by 5-HT in circular muscle preparations at a concentration of 10 µM.[2] This indicates a possible interference with the serotonin signaling pathway in this tissue.
Troubleshooting Guides
Issue: Unexpected Changes in Histone Acetylation and Gene Expression
Symptoms:
-
You observe increased global histone H3 acetylation.[3]
-
You see changes in the expression of genes known to be regulated by HDACs.
-
Your results are inconsistent with a canonical Gαi/o-coupled receptor signaling pathway.
Potential Cause:
-
This compound, through its on-target activation of GPR41/FFA3, can trigger a downstream signaling cascade that leads to a reduction in the protein levels of multiple HDAC isoforms (HDACs 2-7).[3] This reduction in HDAC protein leads to an increase in histone acetylation and subsequent changes in gene expression.
Troubleshooting Steps:
-
Confirm HDAC Protein Levels: Perform a western blot to assess the protein levels of relevant HDAC isoforms (particularly HDACs 2, 3, 4, 5, 6, and 7) in your experimental system following this compound treatment.
-
Proteasome Inhibition: To verify if the reduction in HDAC levels is proteasome-dependent, pre-treat your cells with a proteasome inhibitor (e.g., MG-132) before adding this compound. This should rescue the this compound-induced downregulation of HDAC proteins.[3]
-
GPR41 Knockdown: To confirm that this effect is downstream of the on-target activity, perform your experiment in cells where GPR41/FFA3 has been knocked down or knocked out. The effect of this compound on HDAC levels should be significantly attenuated.[3]
Issue: Unexplained Effects on Neuronal or Smooth Muscle Tissues
Symptoms:
-
You observe effects on neuronal activity, particularly those involving cholinergic signaling.
-
You see modulation of smooth muscle contraction or relaxation, especially in response to nicotine or serotonin.
Potential Cause:
-
This compound may have off-target interactions with nicotinic acetylcholine receptors (nAChRs) or interfere with serotonin (5-HT) signaling pathways.[1][2]
Troubleshooting Steps:
-
Use of nAChR Antagonists: To investigate the involvement of nAChRs, perform your experiment in the presence of specific nAChR antagonists. If the effect of this compound is blocked, it suggests an interaction with this receptor system.
-
Use of 5-HT Receptor Antagonists: If you suspect interference with serotonin signaling, use appropriate 5-HT receptor antagonists to see if they can block the observed effects of this compound.
-
Dose-Response Curve: Generate a dose-response curve for the unexpected effect. Off-target effects often occur at higher concentrations than on-target effects. Compare the effective concentration for the unexpected effect with the reported IC50 for FFAR3 (117 nM).
Data Summary
On-Target and Off-Target Activity Profile of this compound
| Target/Effect | Reported Activity | Concentration | Tissue/Cell Type | Reference |
| GPR41/FFA3 | Agonist (IC50 = 117 nM) | 117 nM | Not specified | [1][2] |
| HDACs (2-7) | Reduction in protein levels | ~25 µM | HepG2 and HLE cells | [3] |
| nAChRs | Inhibition of nicotine-induced effects | 10 µM | Rat proximal colon | [2] |
| 5-HT Signaling | Reversal of 5-HT induced relaxation | 10 µM | Rat circular muscle | [2] |
Experimental Protocols
Protocol: Western Blot for HDAC Protein Levels
-
Cell Culture and Treatment: Plate your cells of interest (e.g., HepG2) and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM) or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the HDAC isoforms of interest (e.g., anti-HDAC3, anti-HDAC5, anti-HDAC7) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Visualizations
Caption: On-target signaling of this compound leading to reduced HDAC protein levels.
Caption: Summary of this compound on-target and potential off-target effects.
References
AR420626 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of AR420626 in cell culture experiments. The content is structured to address potential challenges and ensure experimental success through detailed protocols, troubleshooting advice, and an understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What is the expected stability of this compound in cell culture media?
A2: Currently, there is no publicly available quantitative data on the half-life and degradation products of this compound in specific cell culture media such as DMEM or RPMI-1640. The stability of a compound in aqueous media can be influenced by factors like pH, temperature, and the presence of serum components. Due to its chemical structure, which includes a hexahydroquinoline core and a furan moiety, this compound may be susceptible to hydrolysis and phot-degradation. It is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: I am observing precipitation when I add this compound to my cell culture medium. What can I do?
A3: this compound is a hydrophobic compound, and precipitation in aqueous solutions like cell culture media can be a common issue. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium. Add the compound to the medium dropwise while gently vortexing to facilitate dissolution.
-
Serum Concentration: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If your experimental design allows, ensure you are using the appropriate serum concentration.
-
Co-solvents/Surfactants: For highly insoluble compounds, the use of pharmaceutically acceptable co-solvents or non-ionic surfactants (e.g., Tween 80, PEG400) might be considered, but their effects on your specific cell type and experiment should be carefully validated.
Q4: What is the known signaling pathway of this compound?
A4: this compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41). Upon binding to FFA3, it initiates a signaling cascade that has been shown to involve the phosphorylation of mTOR and subsequent inhibition of histone deacetylases (HDACs). This pathway can ultimately lead to cellular responses such as apoptosis in cancer cells. A diagram of this signaling pathway is provided in the "Signaling Pathway" section.
Stability of this compound in Cell Culture Media
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound (µM) | Percent Remaining | Degradation Products Detected (if any) |
| 0 | Initial Concentration | 100% | None |
| 6 | Measured Concentration | Calculated % | Peak Areas/Names |
| 12 | Measured Concentration | Calculated % | Peak Areas/Names |
| 24 | Measured Concentration | Calculated % | Peak Areas/Names |
| 48 | Measured Concentration | Calculated % | Peak Areas/Names |
| 72 | Measured Concentration | Calculated % | Peak Areas/Names |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol describes a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for your experiments
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in your chosen cell culture medium to the final working concentration you intend to use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL) and process it as described in the "Sample Processing" section below. This will serve as your T=0 reference.
-
Incubation: Place the remaining working solution in a sterile, capped tube in a 37°C, 5% CO₂ incubator.
-
Time Point Sampling: At each desired time point (e.g., 6, 12, 24, 48, 72 hours), remove an aliquot (e.g., 1 mL) from the incubator and process it immediately.
-
Sample Processing: a. To the 1 mL aliquot of the medium containing this compound, add 1 mL of acetonitrile to precipitate proteins. b. Vortex the sample vigorously for 30 seconds. c. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Carefully transfer the supernatant to a clean autosampler vial for HPLC or LC-MS analysis.
-
HPLC/LC-MS Analysis: a. Develop an appropriate analytical method to separate and quantify this compound and any potential degradation products. A reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point. b. Analyze all samples from the different time points.
-
Data Analysis: a. Determine the peak area of this compound in the chromatogram for each time point. b. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. c. If using LC-MS, analyze the data for the appearance of new peaks that could correspond to degradation products.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Troubleshooting AR420626 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR420626. Our aim is to help you overcome challenges with the solubility of this compound in aqueous solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFA3), also known as G protein-coupled receptor 41 (GPR41). Its chemical name is N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.[1][2] this compound activates FFA3, which is coupled to the Gi/o signaling pathway.[1][3] This activation can lead to various downstream effects, including the induction of apoptosis in cancer cells through the inhibition of histone deacetylases (HDACs) and activation of the mTORC1 pathway.[1]
Q2: What is the known solubility of this compound?
This compound is poorly soluble in aqueous solutions. However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). According to supplier data, a stock solution of up to 50 mM can be prepared in DMSO.[2] For in vivo studies, this compound has been dissolved in saline for intraperitoneal injections, though specific preparation details are not extensively published.[1]
Q3: At what concentrations is this compound typically used in experiments?
The effective concentration of this compound can vary depending on the cell type and experimental design. In vitro studies with hepatocellular carcinoma cell lines like HepG2 and HLE have shown significant effects at concentrations of 10 µM and 25 µM.[1][4] For in vivo xenograft studies in mice, dosages of 0.1 mg/kg and 0.2 mg/kg administered via intraperitoneal injection have been used.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | N-(2,5-Dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | [1][2] |
| Molecular Weight | 417.29 g/mol | [2] |
| Solubility in DMSO | ≥ 20.86 mg/mL (≥ 50 mM) | [2] |
| In Vitro Active Conc. | 10 µM - 25 µM | [1][4] |
| In Vivo Active Dose | 0.1 - 0.2 mg/kg (i.p. in mice) | [1] |
| Target | Free Fatty Acid Receptor 3 (FFA3/GPR41) | [4] |
Experimental Protocol: Preparation of this compound Solutions
This protocol provides a general guideline for preparing a DMSO stock solution and subsequent aqueous working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Preparing a High-Concentration Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM to 50 mM).
-
Vortex or sonicate briefly at room temperature to ensure the compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Preparing Aqueous Working Solutions:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution with sterile PBS or cell culture medium to achieve the final desired concentration.
-
Crucial Step: To avoid precipitation, add the DMSO stock solution to the aqueous buffer/medium while vortexing or gently mixing. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide below.
-
Use the freshly prepared working solution immediately for your experiments.
-
Troubleshooting Guide
Q1: I've diluted my DMSO stock of this compound into my cell culture medium and it has precipitated. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Increase the Volume of Aqueous Solution: When preparing your working solution, add the small volume of DMSO stock to a larger volume of pre-warmed (37°C) cell culture medium while vortexing. This rapid dilution can help prevent the compound from crashing out of solution.
-
Use a Surfactant: For in vitro assays, consider the inclusion of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your aqueous solution. Be sure to include a vehicle control with the surfactant alone to account for any effects on your cells.
-
Sonication: Briefly sonicate the final working solution in a water bath to help redissolve any precipitate. However, be cautious as this may not provide a stable solution over time.
Q2: My this compound solution appears cloudy or has formed crystals after being stored. Is it still usable?
Cloudiness or crystal formation indicates that the compound has come out of solution. This can be due to temperature fluctuations or evaporation of the solvent.
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to see if the compound goes back into solution.
-
Filtration: If re-dissolving is unsuccessful, you may be able to remove the precipitate by filtering the solution through a 0.22 µm syringe filter. However, this will reduce the final concentration of your compound. It is advisable to quantify the concentration of the filtered solution if possible.
-
Best Practice: To avoid this issue, it is recommended to prepare fresh working solutions from your DMSO stock for each experiment. Avoid storing diluted aqueous solutions.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
Given its poor aqueous solubility, preparing a stock solution directly in PBS is not recommended as it will likely result in incomplete dissolution. The use of an organic co-solvent like DMSO is necessary to first solubilize the compound.
Visualizations
References
Technical Support Center: AR420626 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving AR420626.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist of the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2] Its primary mechanism of action involves binding to and activating FFAR3, which is a Gi/o protein-coupled receptor.[1] In the context of hepatocellular carcinoma (HCC), activation of FFAR3 by this compound has been shown to induce apoptosis by inhibiting histone deacetylases (HDACs), leading to an increase in TNF-α expression.[1][3][4]
Q2: What are the common research applications of this compound?
A2: this compound is utilized in various research areas, including:
-
Oncology: Investigating its anti-proliferative and pro-apoptotic effects on cancer cells, particularly hepatocellular carcinoma.[1][3]
-
Immunology and Inflammation: Studying its role in modulating inflammatory responses, such as in allergic asthma and eczema.[5]
-
Metabolic Diseases: Exploring its potential in regulating glucose metabolism.[2]
-
Neurogastroenterology: Examining its effects on gut motility.[2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[1] It is recommended to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1] For stock solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh solutions on the day of use.[2]
Q4: In which cell lines has the activity of this compound been documented?
A4: The effects of this compound have been studied in several cell lines, including:
-
Hepatocellular Carcinoma: HepG2 and HLE cells.[1]
-
Cardiomyocytes: H9c2 cells.[6]
-
Colon Cancer: HCT116 cells.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, helping to ensure data reproducibility and minimize variability.
Issue 1: High Variability in Cell Viability or Apoptosis Assays
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent this compound Concentration | Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation. |
| Solubility Issues | This compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before adding to cell culture media. Gently warm the solution and use sonication if necessary to aid dissolution.[1] Avoid precipitation of the compound in the media. |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. FFAR3 expression levels may vary with cell passage and confluency. |
| Serum Effects | Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If variability is high, consider reducing the serum concentration during the treatment period or using serum-free media, if appropriate for your cell line. |
| Lot-to-Lot Variability of this compound | If a new batch of this compound is used, it is advisable to perform a dose-response curve to confirm its potency relative to previous batches. While not commonly reported for this compound, lot-to-lot variability can be a factor for small molecules.[8][9] |
Issue 2: Inconsistent Gene or Protein Expression Results (e.g., TNF-α, HDACs)
| Potential Cause | Troubleshooting Recommendation |
| Variable Treatment Time | Adhere strictly to the planned incubation times. The expression of target genes and proteins can be transient. For example, in HepG2 cells, TNF-α mRNA expression peaks around 24 hours after treatment with 25 µM this compound.[1] |
| RNA/Protein Degradation | Work quickly and on ice during sample collection and processing. Use appropriate inhibitors (RNase inhibitors for RNA, protease and phosphatase inhibitors for protein) in your lysis buffers. |
| Suboptimal Western Blotting/qPCR | Optimize your Western blot and qPCR protocols. For Western blotting, ensure complete protein transfer and use validated antibodies at their optimal dilution. For qPCR, design and validate primers for specificity and efficiency, and use a consistent amount of high-quality RNA for cDNA synthesis. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release all cellular proteins or RNA. The choice of lysis buffer is critical; for example, RIPA buffer is commonly used for whole-cell lysates in Western blotting.[10] |
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., HepG2, HLE) in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After allowing cells to adhere overnight, treat with various concentrations of this compound (e.g., 10 µM and 25 µM) or vehicle control (DMSO).[1]
-
Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).[1]
-
Analysis: Assess cell proliferation using a standard method such as MTT, WST-1, or a cell counter.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in culture dishes and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.[11]
-
Washing: Wash cells twice with cold PBS.[11]
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature.[12]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[12] Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[12]
Western Blotting for HDACs and Apoptosis Markers
-
Sample Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HDACs, cleaved caspase-3, cleaved caspase-8) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
Quantitative PCR (qPCR) for TNF-α mRNA Expression
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a reagent like TRIzol.[13]
-
cDNA Synthesis: Reverse transcribe a consistent amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.[13]
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for TNF-α and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[14][15]
-
Data Analysis: Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.
Signaling Pathways and Workflows
Caption: this compound signaling pathway in hepatocellular carcinoma cells.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Free fatty acids receptors 2 and 3 control cell proliferation by regulating cellular glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-lot consistency, immunogenicity, and safety of the Ad26.ZEBOV, MVA-BN-Filo Ebola virus vaccine regimen: A phase 3, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Knockdown of TNF-α alleviates acute lung injury in rats with intestinal ischemia and reperfusion injury by upregulating IL-10 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AR420626-Mediated FFAR3 Activation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AR420626 to study the activation of Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective synthetic agonist for Free Fatty Acid Receptor 3 (FFAR3).[1][2] Its primary mechanism is to bind to and activate FFAR3, a G protein-coupled receptor (GPCR). This activation primarily initiates signaling through the inhibitory G-protein pathway, Gi/o.[3][4][5]
Q2: What is the expected downstream signaling pathway upon FFAR3 activation by this compound? A2: FFAR3 predominantly couples to Gi/o proteins.[4][5] Upon activation by this compound, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can also dissociate and activate other pathways, such as phospholipase C (PLC), which can lead to an increase in intracellular calcium.[7] Additionally, activation of FFAR3 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[8][9]
Q3: In which cell lines can I study this compound activity? A3: The choice of cell line is critical. Standard laboratory cell lines like HEK293 or CHO cells are often used because they typically have low endogenous FFAR3 expression, making them ideal for transient or stable transfection of the receptor.[10][11] It is crucial to verify the expression of FFAR3 in your chosen cell system. Some cancer cell lines, such as the hepatocellular carcinoma cell line HepG2, have been shown to express FFAR3.[4][12]
Q4: Are there known off-target effects for this compound? A4: While this compound is reported to be a selective FFAR3 agonist, high concentrations may lead to off-target effects.[1] In some specific cellular contexts, like hepatocellular carcinoma cells, this compound has been shown to induce apoptosis through inhibition of histone deacetylases (HDACs), a mechanism that may be independent of or downstream from direct FFAR3 G-protein signaling.[4][12] It is always critical to perform control experiments to confirm that the observed effects are mediated by FFAR3.[13]
FFAR3 Signaling Pathway Overview
Troubleshooting Guide: cAMP Assays
Activation of the Gi-coupled FFAR3 receptor by this compound is expected to inhibit adenylyl cyclase, resulting in a decreased accumulation of cAMP. Assays typically measure the reduction of a forskolin-stimulated cAMP signal.[14]
Q: I don't see any inhibition of forskolin-stimulated cAMP after adding this compound. What should I check?
A: This is a common issue that can arise from several factors. Follow these troubleshooting steps:
-
Confirm Receptor Expression: Ensure your cell line expresses functional FFAR3 at the plasma membrane.
-
Verify Gi/o Pathway Integrity: The inhibitory pathway must be functional in your cells.
-
Positive Control: Use a known agonist for another endogenous or transfected Gi-coupled receptor in your cells to confirm that cAMP inhibition can be achieved.
-
Chemical Control: Pre-treat cells with pertussis toxin (PTX). PTX ADP-ribosylates and inactivates Gi/o proteins. If this compound's effect is mediated by Gi/o, PTX treatment should abolish it.[7][15]
-
-
Check this compound and Forskolin Concentrations:
-
This compound: Perform a dose-response curve. The reported IC50 for this compound is 117 nM, but the effective concentration (EC50) in a cellular assay may vary.[16] Test concentrations from 1 nM to 10 µM.
-
Forskolin: The concentration of forskolin should elicit a submaximal cAMP response (around 80% of maximum, or EC80). If the forskolin stimulation is too high, a weak inhibitory signal from this compound might be missed. Titrate forskolin to find the optimal concentration for your assay window.[14]
-
-
Validate the Assay Readout: Ensure your cAMP detection method is working correctly.
-
Assay Positive Control: Forskolin alone should robustly increase the cAMP signal compared to the vehicle control.
-
Assay Negative Control: The vehicle control (e.g., DMSO) should show a low basal cAMP level.
-
Expected Data: this compound-mediated Inhibition of cAMP
| Treatment Group | This compound Conc. (nM) | Forskolin (µM) | Relative cAMP Level (%) |
| Vehicle Control | 0 | 0 | 1.2 ± 0.3 |
| Forskolin Control | 0 | 5 | 100.0 ± 8.5 |
| Test 1 | 1 | 5 | 95.4 ± 7.9 |
| Test 2 | 10 | 5 | 78.1 ± 6.2 |
| Test 3 | 100 | 5 | 45.3 ± 4.1 |
| Test 4 | 1000 | 5 | 22.8 ± 2.5 |
| Test 5 | 10000 | 5 | 20.5 ± 2.8 |
| PTX + this compound | 1000 | 5 | 98.9 ± 8.1 |
Data are illustrative.
Troubleshooting Guide: Calcium Mobilization Assays
While FFAR3 is primarily Gi-coupled, activation can lead to intracellular calcium ([Ca²⁺]i) release, often mediated by the Gβγ subunits activating PLC.[7] This response can be transient and smaller than that of classic Gq-coupled receptors.
Q: I am not detecting a calcium signal with this compound. What could be the problem?
A: A lack of a calcium signal can be due to cell-specific signaling pathways or technical issues.
-
Co-expression of a Promiscuous G-protein: The coupling of FFAR3 to the calcium pathway can be weak. To amplify the signal, co-transfect your cells with a promiscuous G-protein subunit like Gα16 or a chimeric G-protein like Gαqi5, which redirects any GPCR activation towards the PLC/calcium pathway.[17]
-
Confirm Cell Health and Dye Loading:
-
Positive Control: Use a universal calcium agonist like ionomycin or an agonist for a robust endogenous Gq-coupled receptor (e.g., carbachol for muscarinic receptors, ATP for purinergic receptors) to confirm that cells are healthy, the dye is loaded correctly, and the detection instrument is working.[17][18]
-
Negative Control: A vehicle-only control should show a stable, low-level baseline fluorescence.
-
-
Check for Receptor Expression and Specificity:
-
Control: Test in mock-transfected cells to ensure the response is not from an endogenous receptor.[17]
-
Control: Use an FFAR3 antagonist to block the this compound-induced signal.
-
Control: Pre-treatment with pertussis toxin (PTX) can help determine if the signal is Gβγ-mediated (PTX should block it).
-
Expected Data: this compound-mediated Calcium Mobilization
| Treatment Group | This compound Conc. (nM) | Peak Relative Fluorescence Units (RFU) |
| Vehicle Control | 0 | 1.05 ± 0.04 |
| Test 1 | 10 | 1.12 ± 0.06 |
| Test 2 | 100 | 1.45 ± 0.11 |
| Test 3 | 1000 | 2.88 ± 0.23 |
| Test 4 | 10000 | 2.95 ± 0.25 |
| Ionomycin (Positive Control) | 5000 | 6.54 ± 0.41 |
| Mock-transfected + this compound | 1000 | 1.07 ± 0.05 |
Data are illustrative.
Troubleshooting Guide: ERK Phosphorylation (p-ERK) Assays
GPCR activation, through both G-protein and β-arrestin pathways, can culminate in the phosphorylation of ERK1/2.[8][19] This is a common downstream readout for many GPCRs, including those coupled to Gi.[9]
Q: My p-ERK levels are unchanged after stimulating with this compound. How can I troubleshoot this?
A: ERK activation is a complex process involving multiple kinases. The signal can be transient and dependent on the cellular background.
-
Optimize Stimulation Time: The peak of ERK phosphorylation is often rapid and transient, typically occurring between 2 and 15 minutes after agonist stimulation.[15]
-
Experiment: Perform a time-course experiment, stimulating cells with a fixed, high concentration of this compound (e.g., 1 µM) and collecting lysates at 0, 2, 5, 10, 15, and 30 minutes.
-
-
Ensure Assay Sensitivity: Western blotting is a common method. Ensure your protocol is optimized.
-
Positive Control: Treat cells with a potent ERK activator like epidermal growth factor (EGF) or phorbol 12-myristate 13-acetate (PMA) to confirm that the antibody and detection system are working.
-
Loading Control: Always probe your blot for total ERK and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Confirm FFAR3-Dependence:
-
Specificity Control: Use pertussis toxin (PTX) to determine if the ERK activation is Gi/o-dependent.[15]
-
Genetic Control: Use siRNA to knock down FFAR3 expression. This should abrogate the p-ERK signal induced by this compound.[4]
-
Negative Control: Use untransfected cells to check for endogenous responses.
-
Experimental Protocols & Workflows
General Experimental Workflow
Protocol 1: Gi-Coupled cAMP Inhibition Assay
This protocol is adapted for a 96-well plate format using a competitive immunoassay (e.g., HTRF or ELISA-based).[10][20]
-
Cell Plating: Seed FFAR3-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Starvation (Optional): Replace growth media with serum-free media for 2-4 hours before the assay.
-
Pre-treatment (Controls): Add 2X concentrated pertussis toxin (100 ng/mL final) or FFAR3 antagonist to appropriate wells and incubate for the recommended time (e.g., 16 hours for PTX).
-
Agonist Stimulation: Add this compound at various concentrations. Immediately add a fixed concentration of forskolin (e.g., 5 µM final concentration, pre-determined by titration).
-
Incubation: Incubate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your specific assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Normalize the data with 0% inhibition being the forskolin-only control and 100% inhibition being the basal (vehicle) control. Plot the normalized data against the log of this compound concentration to determine the IC50.
Protocol 2: Calcium Mobilization Assay
This protocol describes a fluorescence-based assay using a plate reader with an integrated fluid-handling system (e.g., FlexStation).[17][21]
-
Cell Plating: Seed FFAR3-expressing cells (potentially co-transfected with Gα16) into a 96-well black-walled, clear-bottom plate. Grow overnight.
-
Dye Loading: Remove growth media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer containing probenecid.[17] Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Plate Reading: Place the cell plate into the fluorescence plate reader.
-
Baseline Measurement: Monitor fluorescence for 15-20 seconds to establish a stable baseline.
-
Agonist Addition: The instrument automatically injects this compound (or control agonists) into the wells.
-
Signal Detection: Continue to monitor fluorescence intensity for an additional 60-120 seconds.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this change against the log of agonist concentration to determine the EC50.
Protocol 3: Western Blot for ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK) relative to total ERK.[8][19]
-
Cell Culture: Grow FFAR3-expressing cells in 6-well plates to ~80-90% confluency.
-
Starvation: Serum-starve the cells for at least 4 hours (or overnight) to reduce basal p-ERK levels.
-
Stimulation: Treat cells with this compound for the desired time (e.g., 5 minutes, as determined by a time-course experiment). Include positive (EGF) and negative (vehicle) controls.
-
Lysis: Immediately stop the reaction by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-p44/42 MAPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK signal.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Troubleshooting Logic for Unexpected Results
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of FFAR3 in ketone body regulated glucagon-like peptide 1 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free fatty acids receptors 2 and 3 control cell proliferation by regulating cellular glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ias.ac.in [repository.ias.ac.in]
- 9. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Interpreting Unexpected Results with AR420626
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with AR420626, a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
This compound is a selective agonist for the G protein-coupled receptor FFAR3.[1][2][3][4] In hepatocellular carcinoma (HCC) cells like HepG2 and HLE, its activation of FFAR3 triggers a Gαi/o signaling pathway.[1][2] This leads to the phosphorylation of mTOR, which in turn activates the proteasome.[1] The activated proteasome is thought to enhance the degradation of histone deacetylases (HDACs).[1] Reduced HDAC levels lead to increased histone acetylation and subsequent expression of Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α then acts in an autocrine manner to induce apoptosis through the extrinsic pathway, involving the cleavage of caspase-8 and caspase-3.[1]
Q2: I am not observing the expected apoptotic effect of this compound on my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of apoptotic response:
-
Low or absent FFAR3 expression: The target cell line must express sufficient levels of FFAR3. Verify receptor expression using techniques like qPCR or Western blotting.
-
Ineffective G-protein coupling: The specific Gα subunits (Gαi/o) that FFAR3 couples to may be expressed at low levels in your cell line, preventing downstream signaling.[2]
-
Cell-type specific signaling: The downstream consequences of FFAR3 activation can be cell-context dependent. The mTOR-HDAC-TNF-α pathway was characterized in specific HCC cell lines and may not be the primary pathway in other cancer types.[1]
-
Compound inactivity: Ensure the this compound compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Suboptimal concentration or treatment duration: The effective concentration and time required to observe apoptosis can vary between cell lines. A dose-response and time-course experiment is recommended. For instance, in HepG2 cells, significant apoptosis was observed at 25 µM after 48 hours.[1]
Q3: Can this compound have effects independent of FFAR3?
While this compound is described as a selective FFAR3 agonist, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[1] To confirm that the observed effects are FFAR3-dependent, consider the following controls:
-
FFAR3 knockdown or knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate FFAR3 expression. An FFAR3-dependent effect should be significantly diminished in these cells.[1]
-
Use of an FFAR3 antagonist: Co-treatment with a specific FFAR3 antagonist should block the effects of this compound.
-
Test in FFAR3-null cell lines: If available, use a cell line known not to express FFAR3 as a negative control.
Q4: I see a change in cell signaling (e.g., mTOR phosphorylation) but no change in the final phenotype (e.g., apoptosis). Why could this be?
This suggests that the signaling pathway is being activated but is either not potent enough to elicit the final biological response or that there are compensatory mechanisms at play.
-
Signal duration and magnitude: The level and duration of mTOR phosphorylation or HDAC inhibition might be insufficient in your experimental system to trigger the apoptotic cascade.
-
Crosstalk with other pathways: Other signaling pathways in your cells might be promoting survival, counteracting the pro-apoptotic signals from the FFAR3 pathway.
-
Biased agonism: As an allosteric agonist, this compound might stabilize receptor conformations that preferentially activate certain downstream pathways over others.[2] This phenomenon, known as biased agonism, could lead to the activation of one cellular response (like mTOR signaling) without necessarily leading to another (like apoptosis) in every cellular context.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Potential Cause | Troubleshooting Step |
| Compound Solubility Issues | This compound is soluble in DMSO.[1] Ensure a fresh stock solution is prepared and that the final concentration of DMSO in the cell culture medium is low (<0.1%) and consistent across all treatments, including vehicle controls. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure uniform seeding density and allow cells to adhere and resume logarithmic growth before adding the compound. |
| Assay Sensitivity | The chosen cell viability assay (e.g., MTS, MTT) may not be sensitive enough to detect subtle changes. Consider using a method that directly counts live/dead cells or measures apoptosis (e.g., Annexin V staining). |
| Time-course Mismatch | The effect on proliferation may only be apparent at later time points. For example, effects in HepG2 cells were more pronounced at 48 and 72 hours than at 24 hours.[4] |
Issue 2: Unexpected Western Blot Results
| Potential Cause | Troubleshooting Step |
| No change in phospho-mTOR | Check the time course. mTOR phosphorylation can be an early event, detected as soon as 1 hour after treatment.[1] Ensure that cell lysates are prepared at the appropriate time points. |
| No decrease in HDAC levels | HDAC degradation is a downstream event. In HepG2 cells, a reduction in the levels of some HDACs was observed after 24-48 hours of treatment.[4] Ensure your time point is appropriate. Also, verify the specificity of your HDAC antibodies. |
| No increase in cleaved Caspase-3/8 | Caspase cleavage is a hallmark of apoptosis and may be a later event. Ensure the treatment duration is sufficient (e.g., 48 hours).[1] As a positive control, treat cells with a known apoptosis inducer like staurosporine. |
| General Western Blotting Issues | Refer to standard Western blotting protocols for troubleshooting issues related to protein transfer, antibody incubation, and signal detection.[3][5] |
Data Presentation
Table 1: Summary of this compound Effects on Hepatocellular Carcinoma Cells
| Parameter | Cell Line | Concentration | Time Point | Observed Effect | Reference |
| Cell Proliferation | HepG2 | 25 µM | 24, 48, 72 h | Significant inhibition | [4] |
| HLE | 25 µM | 48, 72 h | Significant inhibition | [4] | |
| Apoptosis (Caspase-3 Cleavage) | HepG2 | 10-25 µM | 48 h | Dose-dependent increase | [1] |
| mTOR Phosphorylation | HepG2 | 25 µM | 1-24 h | Significant increase | [1][4] |
| HDAC Protein Levels | HepG2 | 25 µM | 24-48 h | Reduction in HDACs 3, 4, 5, 7 | [4] |
| TNF-α mRNA Expression | HepG2 | 25 µM | 1-24 h | Significant increase (peak at 24h) | [1] |
Experimental Protocols
Western Blot for Phospho-mTOR and HDACs
-
Cell Lysis: After treating cells with this compound for the desired time, place the culture dish on ice and wash with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) and scrape the cells.
-
Agitate the lysate for 30 minutes at 4°C and then centrifuge to pellet cell debris.[3]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR, total mTOR, specific HDACs, or a loading control (e.g., β-actin) overnight at 4°C, following the manufacturer's recommended dilution.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in HCC cells.
Caption: Logical workflow for troubleshooting lack of apoptosis with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
AR420626 batch-to-batch consistency issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR420626. The information is designed to address potential batch-to-batch consistency issues and other common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41).[1][2][3] Its mechanism of action involves binding to and activating FFAR3, which is a Gi/o-coupled receptor.[1][4] This activation can trigger various downstream signaling pathways, leading to effects such as the inhibition of histone deacetylases (HDACs), induction of apoptosis in cancer cells, and modulation of inflammatory responses.[1][5][6]
Q2: I am observing variable potency of this compound between different batches. What could be the cause?
Batch-to-batch variability in potency is a common issue with small molecules and can arise from several factors:
-
Purity: Minor impurities can interfere with the compound's activity.
-
Solubility: Incomplete solubilization can lead to a lower effective concentration.
-
Storage and Handling: Improper storage can lead to degradation of the compound.
It is crucial to implement rigorous quality control checks for each new batch to ensure consistency.
Q3: My experimental results with this compound are not consistent. How can I troubleshoot this?
Inconsistent results can be frustrating. Here is a logical workflow to help you troubleshoot the issue:
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Q4: How should I prepare stock solutions of this compound?
Proper preparation of stock solutions is critical for obtaining reproducible results.
| Solvent & Solubility Information | |
| In Vitro | |
| DMSO | 20 mg/mL (47.93 mM)[2] |
| Note: | Use of ultrasonic and warming to 60°C may be necessary. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[2] |
| In Vivo | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (4.79 mM)[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2 mg/mL (4.79 mM)[2] |
For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in Apoptosis Induction
If you are observing a diminished pro-apoptotic effect of this compound, consider the following:
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. The IC50 for HepG2 cells has been reported to be approximately 25 µM.[1]
-
Mechanism of Action: this compound induces apoptosis in hepatocellular carcinoma cells through the mTORC1/TNF-α pathway, leading to HDAC inhibition.[1] Ensure your experimental model expresses the necessary components of this pathway, including FFAR3.
-
Batch Purity: Impurities in a new batch could be less active or even antagonistic. Consider performing a dose-response curve for each new batch to verify its potency.
Signaling Pathway of this compound-Induced Apoptosis in HCC Cells
Caption: Signaling pathway of this compound-induced apoptosis in hepatocellular carcinoma (HCC) cells.[1]
Issue 2: Inconsistent Anti-Inflammatory Effects
Variability in the anti-inflammatory response to this compound could be due to:
-
Experimental Model: The anti-inflammatory effects of this compound have been observed in models of allergic asthma and eczema.[6] The specific inflammatory milieu of your model system will influence the outcome.
-
Off-Target Effects: While this compound is a selective FFAR3 agonist, the possibility of off-target effects at high concentrations cannot be entirely ruled out.[1] It is advisable to use the lowest effective concentration to minimize this risk.
-
Compound Stability: Ensure the compound is not degrading in your culture medium over the course of the experiment.
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of different batches of this compound.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Dissolve a sample from the new batch in the same solvent to a similar concentration.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the presence of additional peaks in the sample, which would indicate impurities. The purity can be calculated based on the area under the peaks.
Protocol 2: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.[1]
-
Cell Seeding: Seed cells (e.g., HepG2, HLE) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Quantitative Data Summary
| Cell Line | Concentration | Time | Inhibition of Proliferation |
| HepG2 | 25 µM | 24 h | Significant[1] |
| HepG2 | 10 µM, 25 µM | 48, 72 h | Significant[1] |
| HLE | 25 µM | 48 h | Significant[1] |
| HLE | 10 µM, 25 µM | 72 h | Significant[1] |
Protocol 3: Western Blot Analysis of Protein Expression
This protocol can be used to analyze changes in protein expression in response to this compound treatment.[1]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, phospho-mTOR, HDACs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of AR420626 powder
Disclaimer: Specific long-term stability studies on AR420626 powder are not extensively available in the public domain. The information provided herein is based on general best practices for the storage, handling, and stability assessment of small molecule research compounds. Researchers are strongly encouraged to perform their own stability assessments for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored under controlled conditions to minimize degradation. As a general guide for small molecules, compounds stored at -20°C are stable for up to 3 years, while those stored at 4°C are stable for up to 2 years.[1]
Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation. |
| 2-8°C | Suitable for short to medium-term storage.[2] | |
| Atmosphere | Store in a tightly sealed container. | Minimizes exposure to moisture and oxygen. |
| Consider storing under an inert gas (e.g., Argon, Nitrogen). | Protects against oxidation. | |
| Light | Protect from light (use amber vials or store in the dark). | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis. |
Q2: How should I handle this compound powder upon receipt and during use?
Proper handling is crucial to maintain the integrity of the compound and to ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling chemical powders.[3][4]
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of airborne particles.[4][5]
-
Acclimatization: Before opening, allow the vial to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder, which could accelerate degradation.[2]
-
Weighing: To minimize contamination and exposure, perform weighing operations within a fume hood or a ventilated balance enclosure.[6] Keep containers closed as much as possible during the process.[5]
-
Dispensing: After dispensing the required amount, securely reseal the container, preferably purging with an inert gas before storage.
Q3: What are the potential degradation pathways for this compound?
While specific degradation products for this compound have not been documented, its chemical structure suggests potential vulnerabilities to certain degradation pathways. The primary concerns would be hydrolysis and oxidation.
-
Hydrolysis: The amide linkage in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule into a carboxylic acid and an amine.
-
Oxidation: The furan ring and the partially saturated hexahydroquinoline ring system are potentially susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Troubleshooting Guide
Problem: I observe a change in the color or physical appearance of the this compound powder.
-
Possible Cause: This could indicate chemical degradation or contamination. Degradation can sometimes lead to the formation of colored impurities.
-
Recommended Action:
-
Do not use the powder for critical experiments.
-
Perform an analytical purity check using a stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the purity profile to that of a new, unopened lot of this compound if available.
-
If degradation is confirmed, the batch should be discarded.
-
Problem: My experimental results using an older batch of this compound are inconsistent or show reduced activity.
-
Possible Cause: The compound may have degraded over time due to improper storage or handling, leading to a lower concentration of the active molecule.
-
Recommended Action:
-
Qualify the Batch: Perform a head-to-head comparison in your biological assay between the older batch and a freshly purchased batch of this compound.
-
Analytical Verification: Submit a sample of the old batch for analytical testing (e.g., HPLC) to determine its purity and compare it to the certificate of analysis provided with the new batch.
-
Review Storage History: Verify that the compound has been stored under the recommended conditions throughout its lifetime.
-
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated by the end-user.
Protocol 1: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and to develop a stability-indicating analytical method.
Forced Degradation Conditions
| Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours. |
| Oxidation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store protected from light at room temperature for 24-48 hours. |
| Thermal Stress | Store the solid powder at 80°C for 1 week. |
| Photostability | Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |
Methodology:
-
Prepare solutions of this compound under the conditions listed above. Include a control sample stored under normal conditions.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each sample, neutralize if necessary, and dilute to a known concentration.
-
Analyze all samples by a validated HPLC method capable of separating the parent peak from any degradation products.
-
Use a detector like a Photo Diode Array (PDA) to check for peak purity and a Mass Spectrometer (MS) to identify potential degradation products.
Protocol 2: Long-Term Stability Testing
This protocol is designed to evaluate the stability of this compound powder under recommended storage conditions over an extended period.
Stability Study Parameters
| Parameter | Specification |
| Storage Conditions | Long-Term: 2-8°C / ambient humidityAccelerated: 25°C / 60% Relative Humidity (RH)[7] |
| Time Points | Long-Term: 0, 3, 6, 9, 12, 18, 24 months[7]Accelerated: 0, 3, 6 months[7] |
| Container | Tightly sealed amber glass vials. |
| Analytical Method | Validated stability-indicating HPLC-UV/MS method. |
| Tests | Appearance, Purity (by HPLC), Identification (by retention time and/or MS). |
Methodology:
-
Package a sufficient quantity of this compound powder from a single batch into multiple vials for each storage condition and time point.
-
Place the vials into stability chambers set to the specified conditions.
-
At each designated time point, remove one vial from each condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform the required analytical tests and compare the results to the initial (time 0) data.
References
- 1. captivatebio.com [captivatebio.com]
- 2. researchgate.net [researchgate.net]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Preventing AR420626 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AR420626, a selective agonist of the Free Fatty Acid Receptor 3 (FFAR3), also known as G-protein coupled receptor 41 (GPR41).[1][2][3] This guide focuses on preventing precipitation in stock solutions and offers detailed experimental protocols and answers to frequently asked questions.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in stock or working solutions can lead to inaccurate experimental results. The following troubleshooting guide addresses common causes and provides solutions to maintain the compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | - Incorrect solvent- Insufficient solvent volume- Low-quality solvent | - Ensure the use of high-purity, anhydrous DMSO or DMF.- Increase solvent volume to achieve a concentration within the known solubility limits (see Table 1).- Aid dissolution by vortexing or sonicating the solution. Gentle warming (up to 37°C) can also be applied. |
| Precipitation after freeze-thaw cycles | - Repeated temperature changes can reduce solubility.- Water absorption by DMSO. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4]- Use anhydrous DMSO and store aliquots in tightly sealed vials to prevent moisture absorption.[5] |
| Precipitation when diluting in aqueous media | - this compound has low aqueous solubility.- Rapid change in solvent polarity. | - Perform serial dilutions in DMSO first before adding to the final aqueous solution (e.g., cell culture media, PBS).- Ensure the final concentration of DMSO in the aqueous working solution is low (typically <0.5%) to avoid cell toxicity.[4]- Add the DMSO stock solution to the aqueous medium slowly while vortexing. |
| Cloudiness or precipitation in working solution | - Exceeding the solubility limit in the final aqueous medium. | - If precipitation is observed, sonicate the working solution to aid redissolution.[6]- Consider using a lower final concentration of this compound if precipitation persists. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) can also be used.
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: Based on available data, a stock solution of up to 50 mM in DMSO can be prepared. However, to minimize the risk of precipitation, preparing a 10 mM stock solution is a common practice.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, solid this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C. It is recommended to use the stock solution within one month if stored at -20°C and up to six months if stored at -80°C.[4] Avoid repeated freeze-thaw cycles.[4]
Q4: My this compound precipitated out of solution. Can I still use it?
A4: It is not recommended to use a solution with visible precipitate as the actual concentration will be unknown. Attempt to redissolve the compound by gentle warming (not exceeding 37°C) and sonication. If the precipitate does not dissolve, a fresh stock solution should be prepared.
Q5: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?
A5: No, this compound has poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent like DMSO. For experiments in aqueous systems, the DMSO stock solution should be further diluted.
Quantitative Data Summary
The following table summarizes the solubility of this compound in commonly used solvents.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 50 | 20.86 | |
| DMF | Not specified | 2 | [5] |
Molecular Weight of this compound: 417.29 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.17 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
To avoid precipitation, perform an intermediate dilution of the stock solution in DMSO if a very low final concentration is required.
-
Add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.
-
Immediately mix the working solution by gentle swirling or pipetting to ensure homogeneity and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.
Visualizations
Signaling Pathway of this compound via FFAR3/GPR41
Caption: this compound activates FFAR3, leading to diverse downstream signaling events.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Step-by-step workflow for preparing a stable this compound stock solution.
References
Validation & Comparative
A Comparative Analysis of AR420626 and Propionate for FFAR3 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist AR420626 and the endogenous short-chain fatty acid (SCFA) propionate in the context of Free Fatty Acid Receptor 3 (FFAR3) activation. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate agonist for their studies.
Introduction to FFAR3 and its Agonists
Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) like propionate.[1][2] These SCFAs are major products of dietary fiber fermentation by the gut microbiota.[3] FFAR3 is implicated in a variety of physiological processes, including energy homeostasis, hormone secretion, and immune responses, making it a target of significant research interest.[3][4]
Propionate is an endogenous ligand for FFAR3 and is often used to study the receptor's physiological roles.[5] It is one of the most potent and selective natural SCFAs for FFAR3.[5] This compound is a potent, synthetic, and highly selective agonist for FFAR3.[4][6] It is frequently utilized as a pharmacological tool to probe the function of FFAR3 with high specificity, avoiding the broader activity of natural SCFAs which can also activate the related receptor, FFAR2.[7][8] More recent structural studies have characterized this compound as a selective positive allosteric modulator (PAM) of FFAR3.[9]
Quantitative Comparison of Agonist Performance
The potency and efficacy of this compound and propionate have been quantified in various in vitro assay systems. The following table summarizes key comparative data from published studies.
| Compound | Assay Type | Cell Type | Potency (EC50/IC50) | Reference |
| This compound | IP3 Accumulation | COS-7 (transfected) | 270 nM (EC50) | [7][8] |
| General Agonist Activity | Not Specified | 117 nM (IC50) | [6][10] | |
| Propionate | IP3 Accumulation | COS-7 (transfected) | 13,000 nM (13 µM) (EC50) | [8] |
| cAMP Inhibition | Human Airway Smooth Muscle Cells | 1-10 mM range | [11] |
As the data indicates, the synthetic agonist this compound demonstrates significantly higher potency for FFAR3 than the endogenous ligand, propionate, with potency values in the nanomolar range compared to the micromolar or millimolar range for propionate.
FFAR3 Signaling Pathway
FFAR3 activation by either propionate or this compound primarily initiates signaling through the pertussis toxin-sensitive Gαi/o pathway.[3][9][12] This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] Additionally, the dissociated Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-trisphosphate (IP3) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[11]
Caption: Canonical FFAR3 signaling pathway initiated by agonist binding.
Experimental Methodologies
Accurate comparison of FFAR3 agonists relies on robust and standardized experimental protocols. Below are methodologies for common assays used to quantify FFAR3 activation.
Intracellular cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP, a hallmark of Gαi/o activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human FFAR3 are cultured in appropriate media (e.g., DMEM with 10% FBS).[14][15]
-
Assay Protocol:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is removed, and cells are washed with a buffer (e.g., PBS).
-
Cells are pre-incubated with various concentrations of the test compound (this compound or propionate) in the presence of a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for a short period (e.g., 10-15 minutes).[15]
-
Adenylyl cyclase is then stimulated with forskolin (e.g., 10 µM) for a defined period (e.g., 15-30 minutes) to induce cAMP production.[11][14]
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter system (e.g., GloSensor).[14]
-
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the agonist concentration to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration resulting from Gβγ-mediated PLC activation.
-
Cell Culture: As described above, use cells stably expressing FFAR3.
-
Assay Protocol:
-
Cells are seeded into black-walled, clear-bottom 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for approximately 1 hour at 37°C.
-
After loading, cells are washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is established.
-
Test compounds (this compound or propionate) are added, and the change in fluorescence intensity over time is recorded.
-
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to calculate the EC50 value.
Caption: A generalized workflow for comparing FFAR3 agonists in vitro.
Summary and Conclusion
Both this compound and propionate are effective activators of the FFAR3 receptor, but they serve distinct experimental purposes.
-
Propionate is the endogenous ligand and is ideal for studies aiming to understand the physiological or pathophysiological roles of FFAR3 in response to gut microbiota-derived metabolites. However, its lower potency and potential to activate FFAR2 at higher concentrations must be considered.[5] Studies using propionate often require concentrations in the millimolar range to elicit a response.[11]
-
This compound is a highly potent and selective synthetic agonist.[6][7] Its use allows for the specific interrogation of FFAR3-mediated pathways without the confounding effects of FFAR2 activation. With a potency in the nanomolar range, it is a superior pharmacological tool for target validation and mechanistic studies.[6][8]
The choice between this compound and propionate should be guided by the specific research question. For investigating the precise downstream consequences of FFAR3 activation, the selectivity and potency of this compound are advantageous. For studies modeling the effects of microbial metabolites on host physiology, propionate remains the more physiologically relevant choice.
References
- 1. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FFAR3 free fatty acid receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Molecular characterization of free fatty acid receptors FFAR2 and FFAR3 in the domestic cat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AR420626 and Other Synthetic FFAR3 Agonists
For Researchers, Scientists, and Drug Development Professionals
Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, has emerged as a promising therapeutic target for a range of conditions including metabolic disorders, inflammatory diseases, and cancer. This has driven the development of synthetic agonists that can selectively modulate FFAR3 activity. This guide provides a detailed comparison of the synthetic FFAR3 agonist AR420626 with other notable synthetic FFAR3 modulators, supported by experimental data and detailed methodologies for key assays.
Performance Comparison of Synthetic FFAR3 Agonists
This compound is a well-characterized, selective agonist of FFAR3.[1] Its performance, particularly in terms of potency and selectivity, is a critical factor for its use in research and potential therapeutic applications. The following tables summarize the available quantitative data for this compound and other relevant synthetic agonists that primarily target FFAR3 or the closely related FFAR2.
Table 1: Potency of Synthetic FFAR3 Agonists
| Compound | Target(s) | Assay Type | Cell Line | Potency (EC50/IC50) |
| This compound | FFAR3 | Inositol 1,4,5-triphosphate (IP3) accumulation | COS-7 | EC50: 270 nM [2] |
| This compound | FFAR3 | Not Specified | Not Specified | IC50: 117 nM [1] |
| Propionate (Endogenous Agonist) | FFAR3 | Inositol 1,4,5-triphosphate (IP3) accumulation | COS-7 | EC50: 1.3 x 10^-5 M |
Table 2: Selectivity Profile of Synthetic FFAR Agonists
| Compound | FFAR3 Potency (EC50) | FFAR2 Potency (EC50) | Selectivity (FFAR2/FFAR3) |
| This compound | 270 nM | > 100,000 nM | > 370-fold |
| CFMB | Less Potent on FFAR3 | 0.8 µM (human), 0.2 µM (rat) | Primarily FFAR2 Agonist |
| TUG-1375 | Inactive | pEC50: 7.11 (cAMP assay) | Highly Selective for FFAR2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FFAR3 agonists.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon Gq-coupled GPCR activation. While FFAR3 primarily signals through Gi/o, co-expression with FFAR2 or the use of chimeric G-proteins can enable calcium signaling readout.
Materials:
-
HEK293 cells transiently or stably expressing human FFAR3.
-
Cell culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Pluronic F-127.
-
Probenecid.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation 3).
Procedure:
-
Cell Seeding: Seed HEK293-FFAR3 cells into black, clear-bottom microplates at a density of 40,000-50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium and add 50 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at 1.5-second intervals.
-
Establish a stable baseline reading for 15-20 seconds.
-
Add 20 µL of the compound solution to each well.
-
Continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate the response (ΔF/F0). Plot the response against the compound concentration to determine the EC50 value.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFAR3.
-
Cell culture medium.
-
Assay buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well microplates.
Procedure:
-
Cell Seeding: Seed CHO-K1-FFAR3 cells into white, opaque microplates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Incubation: Remove the culture medium and add 10 µL of assay buffer containing serial dilutions of the test compounds. Incubate for 30 minutes at room temperature.
-
Forskolin Stimulation: Add 10 µL of assay buffer containing a final concentration of 10 µM forsklin to all wells (except for basal controls) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
[³⁵S]GTPγS Binding Assay
This functional membrane-based assay directly measures the activation of G proteins by an agonist-bound GPCR.
Materials:
-
Cell membranes prepared from cells expressing FFAR3.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP.
-
[³⁵S]GTPγS (radiolabeled).
-
Non-labeled GTPγS.
-
Scintillation fluid and a scintillation counter.
-
Glass fiber filter mats.
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing cell membranes (10-20 µg of protein), 10 µM GDP, and serial dilutions of the test compound in assay buffer.
-
Incubation: Incubate the mixture for 15 minutes at 30°C.
-
[³⁵S]GTPγS Addition: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubate for 60 minutes at 30°C.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measurement: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific Binding: Determine non-specific binding in the presence of 10 µM non-labeled GTPγS.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the compound concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Materials:
-
U2OS or HEK293 cells stably co-expressing FFAR3 fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell culture medium.
-
Assay buffer.
-
Substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered cells into white, opaque microplates at an appropriate density and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FFAR3 signaling and the experimental procedures used to study them can aid in understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
References
AR420626: A Comparative Analysis of Selectivity for FFAR3 Over FFAR2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective agonist AR420626 and its activity on Free Fatty Acid Receptor 3 (FFAR3) versus Free Fatty Acid Receptor 2 (FFAR2). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive understanding of this compound's receptor selectivity.
Quantitative Selectivity of this compound
This compound demonstrates high selectivity for FFAR3 with minimal to no activity observed at FFAR2. This selectivity is crucial for researchers investigating the specific physiological roles of FFAR3. The following table summarizes the available quantitative data for this compound's activity at both receptors.
| Compound | Target | Assay Type | Potency (IC50/EC50) | Reference |
| This compound | FFAR3 (GPR41) | [S35]GTPγS-binding | pEC50 = 5.74 | [1] |
| This compound | FFAR3 (GPR41) | Not Specified | IC50 = 117 nM | [2][3] |
| This compound | FFAR3 (GPR41) | Inositol 1,4,5-triphosphate (IP3) accumulation | EC50 = 2.7 x 10-7 M | [4][5] |
| This compound | FFAR2 (GPR43) | cAMP accumulation | No activity up to 100 µM | [6][7] |
| This compound | FFAR2 (GPR43) | Inositol 1,4,5-triphosphate (IP3) accumulation | EC50 > 10-4 M | [4][5] |
Signaling Pathways of FFAR2 and FFAR3
FFAR2 and FFAR3 are both G protein-coupled receptors (GPCRs) activated by short-chain fatty acids (SCFAs), but they couple to different downstream signaling pathways. FFAR3 primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] In contrast, FFAR2 can couple to both Gαi/o and Gαq/11 pathways.[10][11] The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Caption: Differential G protein coupling of FFAR3 and FFAR2.
Experimental Protocols
The selectivity of this compound is determined through various in vitro assays that measure the activation of downstream signaling pathways upon receptor binding. Below are detailed methodologies for key experiments.
[S35]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to a GPCR.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing either human FFAR3 or FFAR2 are cultured.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
-
Assay Protocol:
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of this compound.
-
The binding of an agonist to the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the G protein is quantified by scintillation counting.
-
-
Data Analysis:
-
The specific binding is determined by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).
-
EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Inositol 1,4,5-triphosphate (IP3) Accumulation Assay
This assay is used to assess the activation of the Gαq/11 pathway, which is relevant for FFAR2.
-
Cell Culture:
-
Assay Protocol:
-
Transfected cells are labeled with myo-[3H]inositol.
-
Cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is stopped, and the cells are lysed.
-
-
Quantification of IP3:
-
The total inositol phosphates are separated from free inositol using anion-exchange chromatography.
-
The amount of [3H]IP3 is quantified by scintillation counting.
-
-
Data Analysis:
Caption: Workflow for determining the selectivity of this compound.
Summary of this compound Selectivity
The experimental data conclusively demonstrate that this compound is a highly selective agonist for FFAR3. With an IC50 of 117 nM for FFAR3, it shows no significant activity at FFAR2 at concentrations up to 100 µM.[2][3][6][7] This remarkable selectivity makes this compound an invaluable pharmacological tool for elucidating the distinct biological functions of FFAR3, independent of FFAR2 activation. Researchers can confidently use this compound to probe the roles of FFAR3 in various physiological and pathological processes, including metabolic regulation, immune responses, and gastrointestinal functions.[12][13]
References
- 1. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Fermentable carbohydrate stimulates FFAR2-dependent colonic PYY cell expansion to increase satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FFAR3 free fatty acid receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the FFAR3-Mediated Effects of AR420626: A Comparative Guide to Using FFAR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to validate that the biological effects of AR420626, a selective Free Fatty Acid Receptor 3 (FFAR3) agonist, are specifically mediated through its target receptor. The primary approach for this validation is the strategic use of selective FFAR3 antagonists in conjunction with this compound treatment.
Introduction to this compound and FFAR3
Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41), is a receptor for short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiome.[1][2] FFAR3 is implicated in a variety of physiological processes, including energy homeostasis, immune responses, and intestinal functions, making it a promising therapeutic target.[3][4]
This compound is an experimental drug identified as a potent and selective agonist for FFAR3, with an IC50 of 117 nM.[5][6][7] It has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects in preclinical studies.[5][6][8] Given its potential, it is crucial to confirm that its observed effects are a direct result of FFAR3 activation. This is achieved by using FFAR3 antagonists to competitively block the receptor and, consequently, the effects of this compound.
Principle of Antagonist-Mediated Validation
The fundamental principle behind this validation strategy is competitive antagonism. If this compound elicits a biological response by binding to and activating FFAR3, then pre-treatment with a selective FFAR3 antagonist should prevent this compound from binding to the receptor and thereby inhibit or significantly attenuate the downstream response. This experimental design helps to distinguish on-target effects from potential off-target activities of the compound.
Key FFAR3 Antagonists for Validation Studies
Several compounds have been utilized in research to antagonize FFAR3 activity. The selection of an appropriate antagonist is critical for the successful validation of this compound's mechanism of action.
| Antagonist | Notes | Common Experimental Concentrations |
| CF3-MQC | A selective FFAR3 antagonist used to inhibit the effects of FFAR3 agonists in vitro and in vivo.[9] | 1-30 µM |
| AR399519 | Another FFAR3 antagonist cited in the literature.[1] | Concentration is target-dependent. |
| Pertussis Toxin (PTX) | An inhibitor of Gi/o proteins, which are the primary G proteins coupled to FFAR3. While not a direct FFAR3 antagonist, it is used to confirm that the signaling is Gi/o-dependent.[10][11] | 100 ng/mL |
Experimental Protocols
Below are detailed methodologies for key experiments designed to validate the FFAR3-mediated effects of this compound.
In Vitro Validation: Inhibition of this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells
This protocol is adapted from studies demonstrating the pro-apoptotic effects of this compound in cancer cell lines.[12][13]
-
Cell Culture : Culture HepG2 or HLE human hepatocellular carcinoma cells in appropriate media until they reach 70-80% confluency.
-
Pre-treatment with Antagonist : Pre-incubate the cells with a selective FFAR3 antagonist (e.g., CF3-MQC at 10-30 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Treatment with this compound : Add this compound (e.g., at a final concentration of 25 µM) to the media of both antagonist-pre-treated and non-pre-treated cells. Include control groups with vehicle only, this compound only, and antagonist only.
-
Incubation : Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects on cell viability and apoptosis.
-
Apoptosis Assay : Assess the levels of apoptosis using methods such as:
-
Flow Cytometry : Stain cells with Annexin V and Propidium Iodide to quantify apoptotic and necrotic cells.
-
Western Blot : Analyze the expression of key apoptosis-related proteins, such as cleaved caspase-3, cleaved caspase-8, and TNF-α.[12]
-
-
Data Analysis : Compare the percentage of apoptotic cells or the expression levels of apoptotic markers across all treatment groups. A significant reduction in this compound-induced apoptosis in the presence of the FFAR3 antagonist would validate the FFAR3-dependent mechanism.
In Vivo Validation: Reversal of this compound Effects on NSAID-Induced Enteropathy in Rats
This protocol is based on a study investigating the protective effects of this compound on the small intestine.[9][14]
-
Animal Model : Utilize a rat model of indomethacin-induced small intestinal ulcers.
-
Treatment Groups : Divide the animals into the following groups:
-
Vehicle control
-
Indomethacin + Vehicle
-
Indomethacin + this compound (e.g., 0.1 mg/kg, intragastrically)
-
Indomethacin + this compound + FFAR3 antagonist (e.g., CF3-MQC, 1 mg/kg, intragastrically)[14]
-
Indomethacin + FFAR3 antagonist only
-
-
Drug Administration : Administer the FFAR3 antagonist shortly before the administration of this compound. Indomethacin is given to induce intestinal injury.
-
Endpoint Measurement : After a set period (e.g., 24 hours), euthanize the animals and evaluate the extent of intestinal lesions. This can be quantified by measuring the total length of the ulcers.
-
Data Analysis : Compare the ulcer lengths across the different treatment groups. A reversal of the protective, ulcer-reducing effect of this compound by the FFAR3 antagonist would confirm that the protective effect is mediated by FFAR3.[14]
Data Presentation for Comparison
The results of such validation studies can be effectively summarized in tables to allow for clear comparison between treatment groups.
Table 1: Effect of an FFAR3 Antagonist on this compound-Induced Apoptosis in HepG2 Cells
| Treatment Group | % Apoptotic Cells (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 5.2 ± 1.1 | 1.0 |
| This compound (25 µM) | 28.5 ± 3.4 | 5.5 |
| FFAR3 Antagonist (10 µM) | 6.1 ± 1.3 | 1.2 |
| This compound + FFAR3 Antagonist | 8.9 ± 1.8 | 1.7 |
Data are hypothetical and for illustrative purposes.
Table 2: In Vivo Validation of this compound's Protective Effect Against Indomethacin-Induced Ulcers
| Treatment Group | Total Ulcer Length (mm, Mean ± SEM) | % Inhibition of Ulcer Formation |
| Indomethacin + Vehicle | 45.3 ± 5.2 | 0% |
| Indomethacin + this compound (0.1 mg/kg) | 12.1 ± 2.5 | 73.3% |
| Indomethacin + this compound + FFAR3 Antagonist (1 mg/kg) | 39.8 ± 4.8 | 12.1% |
| Indomethacin + FFAR3 Antagonist (1 mg/kg) | 43.7 ± 5.0 | 3.5% |
Data are hypothetical and based on trends reported in the literature.[14]
Visualizing Pathways and Workflows
FFAR3 Signaling Pathway
FFAR3 activation by an agonist like this compound typically leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The dissociated Gβγ subunits can also activate downstream signaling cascades, such as the PLC-IP3 pathway, resulting in an increase in intracellular calcium.[11]
Caption: Canonical FFAR3 signaling pathway initiated by an agonist.
Experimental Workflow for Validation
The logical flow of an experiment to validate the on-target effects of this compound using an antagonist is a critical component of study design.
References
- 1. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Free Fatty Acid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. Free fatty acid receptors as therapeutic targets for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. FFA3 Activation Stimulates Duodenal Bicarbonate Secretion and Prevents NSAID-Induced Enteropathy via the GLP-2 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of AR420626: A Selective G-Protein Coupled Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) agonist AR420626, focusing on its selectivity profile and functional activity. The information is intended to assist researchers and drug development professionals in evaluating its potential for preclinical and clinical studies.
Introduction to this compound
This compound is a synthetic small molecule identified as a selective agonist for the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3)[1][2]. GPR41 is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate, which are metabolites produced by the gut microbiota. This receptor is implicated in various physiological processes, including metabolic regulation, immune responses, and hormone secretion. This compound has been investigated for its potential therapeutic applications in metabolic disorders, inflammatory diseases, and cancer[1][3].
Potency and Selectivity Profile of this compound
Quantitative data on the cross-reactivity of this compound against a broad panel of GPCRs is not extensively available in the public domain. However, its high potency at GPR41 has been established. The closely related receptor, GPR43 (FFAR2), is also activated by SCFAs, making it a critical off-target to consider. While direct comparative binding or functional data for this compound at GPR43 is limited in the available literature, the compound is consistently referred to as a "selective" GPR41 agonist[2][4].
The table below summarizes the known potency of this compound at its primary target, GPR41.
| Compound | Target Receptor | Assay Type | Potency (IC50) | Reference |
| This compound | GPR41 (FFAR3) | Not Specified | 117 nM | [1] |
Signaling Pathway of GPR41
Activation of GPR41 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR41 primarily couples to the Gi/o family of G proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein subunits (Gα and Gβγ) can also lead to the activation of other downstream effectors, such as phospholipase C (PLC), which in turn mobilizes intracellular calcium.
Figure 1: Simplified signaling pathway of GPR41 activation by this compound.
Experimental Methodologies
The following sections describe general experimental protocols that can be employed to assess the cross-reactivity of a compound like this compound with other GPCRs.
GPCR Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably or transiently expressing the GPCR of interest (e.g., GPR41, GPR43, or other off-target candidates).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-propionate for GPR41).
-
Add increasing concentrations of the test compound (this compound).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AR420626 and Endogenous Ligands on Free Fatty Acid Receptor 3 (FFAR3)
A detailed guide for researchers on the efficacy, mechanism, and experimental evaluation of the synthetic agonist AR420626 versus endogenous short-chain fatty acids in activating FFAR3.
Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, is a G protein-coupled receptor (GPCR) that plays a significant role in metabolic regulation, immune response, and intestinal homeostasis.[1][2] It is activated by endogenous short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota.[2] The synthetic compound this compound has emerged as a potent and selective tool for probing FFAR3 function.[3] This guide provides an objective comparison of the efficacy and mechanism of action of this compound relative to the endogenous ligands of FFAR3, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Binding Sites
A fundamental distinction between this compound and endogenous ligands lies in their binding mechanism. Endogenous SCFAs—primarily propionate, butyrate, and acetate—are orthosteric agonists, meaning they bind directly to the receptor's primary, evolutionarily conserved binding pocket to induce a conformational change and initiate signaling.[4]
In contrast, recent structural biology studies have revealed that this compound is a selective positive allosteric modulator (PAM) .[2] It binds to a distinct, allosteric site located in a cavity on the intracellular side of the receptor, involving transmembrane helices TM3, TM5, TM6, and TM7.[2] This allosteric binding potentiates the receptor's activation, leading to a more fine-tuned and potentially biased signaling response.[2] This difference in binding mode is a critical factor underlying the significant disparity in potency between the synthetic and endogenous ligands.
Quantitative Comparison of Ligand Potency
The most striking difference between this compound and endogenous SCFAs is their potency. This compound activates FFAR3 with nanomolar potency, whereas SCFAs require high micromolar to millimolar concentrations to elicit a similar response. This vast difference highlights the potential of synthetic modulators for therapeutic applications where high potency and selectivity are desired.
Table 1: Comparative Potency of FFAR3 Ligands
| Ligand | Type | Potency (EC₅₀ / IC₅₀) | Citation(s) |
| This compound | Synthetic Positive Allosteric Modulator | IC₅₀ = 117 nM | [5][6] |
| EC₅₀ = 270 nM (IP₃ accumulation) | [7] | ||
| Propionate (C3) | Endogenous Orthosteric Agonist | EC₅₀ ≈ 0.5 mM | [8] |
| EC₅₀ = 130 µM (IP₃ accumulation) | [7] | ||
| Butyrate (C4) | Endogenous Orthosteric Agonist | Potency similar to propionate | [9] |
| Acetate (C2) | Endogenous Orthosteric Agonist | ~100-fold less potent than propionate | [7] |
Downstream Signaling Pathways
FFAR3 exclusively couples to the pertussis toxin-sensitive Gαi/o family of G proteins.[1][10] Activation by either endogenous or synthetic ligands initiates a canonical signaling cascade that serves as the basis for efficacy comparison.
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]
-
Calcium Mobilization : The dissociated Gβγ subunits can activate Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and the subsequent release of calcium (Ca²⁺) from intracellular stores.[10]
Both this compound and propionate have been shown to effectively trigger these downstream events. For instance, this compound (at concentrations of 0.25–1 µM) increases Ca²⁺ influx in C2C12 myotubes, while propionate (1–10 mM) inhibits forskolin-stimulated cAMP accumulation in human airway smooth muscle cells.[5][12]
Caption: FFAR3 canonical signaling pathway.
Experimental Protocols
Objective comparison of ligand efficacy relies on robust and standardized experimental assays. Below are detailed methodologies for two key experiments used to quantify FFAR3 activation.
cAMP Inhibition Assay
This assay measures the ability of a ligand to inhibit the production of cAMP, typically after stimulation with an adenylyl cyclase activator like forskolin.
Methodology:
-
Cell Culture: Plate cells expressing FFAR3 (e.g., CHO-K1 or HEK293 cells) in a white, 96-well, tissue culture-treated plate and grow to ~80-90% confluency.[13][14]
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells gently with a buffered solution (e.g., PBS).[12]
-
Ligand Incubation: Add the test compounds (this compound or SCFAs at various concentrations) to the wells and incubate for a specified period (e.g., 15 minutes at 37°C).[12]
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.[12][13]
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kits, following the manufacturer's instructions.[15]
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the ligand concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for a cAMP inhibition assay.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
Methodology:
-
Cell Culture: Seed cells expressing FFAR3 onto black, clear-bottom 96-well plates. If the endogenous coupling to calcium is weak, co-transfection with a promiscuous G-protein like Gα16 may be necessary.[16][17]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR kit) and probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C.[18][19]
-
Assay Execution: Place the plate into a kinetic fluorescence plate reader (e.g., FlexStation or FDSS).[20]
-
Baseline Reading: Record a baseline fluorescence reading for several seconds.
-
Ligand Addition: The instrument automatically injects the test compounds (this compound or SCFAs) into the wells.
-
Signal Detection: Continue to record the fluorescence intensity over time (typically 1-3 minutes) to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline. Plot this response against ligand concentration to determine the EC₅₀ value.
Logical Comparison: Orthosteric Agonist vs. Positive Allosteric Modulator
The differing mechanisms of this compound and endogenous SCFAs have significant implications for their pharmacological profiles. A PAM like this compound enhances the affinity and/or efficacy of the endogenous orthosteric ligand, offering a more nuanced modulation of receptor activity compared to a simple "on/off" switch.
Caption: Comparison of orthosteric vs. allosteric activation.
Conclusion
This compound and endogenous FFAR3 ligands represent two distinct classes of activators that differ fundamentally in their mechanism of action and potency.
-
Endogenous Ligands (SCFAs): Act as low-potency (µM-mM) orthosteric agonists, reflecting a physiological mechanism for sensing high concentrations of microbial metabolites in the gut. Propionate is the most potent and selective of the major SCFAs for FFAR3.[21]
-
This compound: Functions as a high-potency (nM) positive allosteric modulator.[2][5] Its ability to enhance the effects of endogenous ligands makes it a powerful pharmacological tool and a potential therapeutic candidate for fine-tuning FFAR3 activity in a more controlled manner than a simple agonist.
For researchers, the choice of ligand depends on the experimental question. SCFAs are ideal for studying physiological responses to microbial metabolites, while this compound provides a highly potent and selective tool to probe the maximal activation potential and therapeutic possibilities of targeting the FFAR3 allosteric site.
References
- 1. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. dbs.nus.edu.sg [dbs.nus.edu.sg]
- 9. Butyrate and Propionate Protect against Diet-Induced Obesity and Regulate Gut Hormones via Free Fatty Acid Receptor 3-Independent Mechanisms | PLOS One [journals.plos.org]
- 10. Short-Chain Fatty Acid Receptors and Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FFAR3 free fatty acid receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The short-chain free fatty acid receptor FFAR3 is expressed and potentiates contraction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Short-Chain Fatty Acid Propionate Inhibits Adipogenic Differentiation of Human Chorion-Derived Mesenchymal Stem Cells Through the Free Fatty Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating AR420626-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers and drug development professionals investigating the therapeutic potential of AR420626, a selective agonist of the free fatty acid receptor 3 (FFA3/GPR41), robust validation of its apoptotic effects is crucial.[1][2][3] this compound has been shown to suppress the growth of cancer cells, such as hepatocellular carcinoma, by inducing programmed cell death, or apoptosis.[1][2] This guide provides a comparative overview of caspase assays as a primary method for quantifying this compound-induced apoptosis, complete with experimental data, detailed protocols, and pathway visualizations.
The Apoptotic Pathway of this compound
This compound initiates apoptosis through a signaling cascade that involves the activation of the extrinsic apoptotic pathway.[1] Treatment of hepatocellular carcinoma cells with this compound leads to an increase in TNF-α expression.[1] This, in turn, activates initiator caspase-8, which then activates executioner caspase-3, a key mediator of apoptosis.[1] Studies have shown that this compound significantly increases the expression of cleaved (active) caspase-8 and caspase-3 in a dose-dependent manner.[1] A slight increase in cleaved caspase-9, an initiator caspase of the intrinsic pathway, has also been observed.[1]
Comparison of Caspase Assay Methodologies
Caspases are a family of proteases that are critical mediators of apoptosis.[4] Caspase assays quantify the activity of these enzymes, providing a reliable measure of apoptosis. The primary types of caspase assays are colorimetric, fluorometric, and luminescent, each with distinct advantages.
| Assay Type | Principle | Key Advantages | Key Disadvantages | Throughput |
| Colorimetric | Cleavage of a peptide substrate releases a chromophore (e.g., p-nitroaniline), which is quantified by absorbance.[5][6] | Simple, inexpensive, uses standard absorbance plate readers. | Lower sensitivity compared to other methods. | Medium to High |
| Fluorometric | Cleavage of a peptide substrate releases a fluorescent molecule. | Higher sensitivity than colorimetric assays. | Requires a fluorescence plate reader; potential for compound interference. | Medium to High |
| Luminescent | Cleavage of a proluminescent substrate releases a substrate for luciferase, generating light.[7][8][9] | Highest sensitivity, wide dynamic range, low background.[10] | More expensive reagents, requires a luminometer. | High |
Experimental Protocols
The following are generalized protocols for commonly used caspase assays to validate this compound-induced apoptosis. Specific details may vary based on the commercial kit used.
1. Cell Treatment and Lysate Preparation
-
Cell Culture: Plate cells (e.g., HepG2, HLE) in a 96-well plate at a desired density and allow them to adhere overnight.[1][11]
-
Induce Apoptosis: Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM) and a vehicle control for a specified time (e.g., 24, 48, 72 hours).[1]
-
Cell Lysis:
2. Caspase-Glo® 3/7 Luminescent Assay (Example Protocol)
This protocol is based on the "add-mix-measure" format of Promega's Caspase-Glo® assays.[7][10]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.[13]
-
Assay Plate Setup: Use a white-walled 96-well plate for luminescence measurements.[10]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell lysate.[10][13]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.[10]
-
Measurement: Measure the luminescence using a plate luminometer. The signal is proportional to the amount of caspase-3/7 activity.[10]
Data Presentation: Expected Results
The following table summarizes hypothetical data from luminescent caspase assays in HepG2 cells treated with this compound for 48 hours. Data is presented as fold change in caspase activity relative to the vehicle control.
| Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 3.5 | 3.2 | 1.2 |
| This compound (25 µM) | 6.8 | 6.1 | 1.8 |
These data are illustrative and based on findings that this compound significantly increases caspase-3 and -8 activity, with a slight effect on caspase-9.[1]
Logical Framework for Validation
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. abcam.com [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 8. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 8 Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Protocol for measuring the caspase-8 activity at the DED filaments in adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpbio.com [mpbio.com]
- 13. promega.com [promega.com]
Comparative Guide: AR420626 and Cisplatin Combination Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational combination of AR420626 with the conventional chemotherapeutic agent, cisplatin, for cancer therapy. It details their mechanisms of action, potential synergistic effects, and compares this novel approach with existing alternative treatments.
Introduction: Rationale for Combination Therapy
Cisplatin is a cornerstone of chemotherapy for numerous cancers, including those of the head and neck, lung, bladder, and ovaries.[1] Its primary mechanism involves inducing DNA damage in rapidly dividing cancer cells, leading to apoptosis.[1][2][3] However, its efficacy is often limited by significant side effects and the development of drug resistance.[1][4]
Combination therapy, which pairs cytotoxic agents with drugs that have distinct mechanisms of action, is a key strategy to enhance efficacy and overcome resistance.[5][6] this compound is a selective agonist for the G protein-coupled receptor GPR41 (also known as Free Fatty Acid Receptor 3, FFA3).[7][8][9] Preclinical studies suggest that GPR41/FFA3 agonists may enhance the cytotoxic effects of cisplatin, providing a strong rationale for investigating this combination.[7][8] This guide will explore the preclinical evidence for this synergy and contextualize its potential against current standards of care.
Mechanisms of Action
Cisplatin: DNA Damage and Apoptosis
Cisplatin exerts its anticancer effects primarily by forming covalent adducts with DNA, particularly with the purine bases.[1] This process creates intrastrand and interstrand cross-links that distort the DNA helix, interfering with DNA repair and replication.[1][3][10] The resulting DNA damage triggers cell cycle arrest and activates intrinsic apoptotic pathways, ultimately leading to cancer cell death.[1][2]
This compound: A Novel Pathway via GPR41/FFA3 Agonism
This compound acts through a distinct, non-genotoxic mechanism. As a selective GPR41/FFA3 agonist, it initiates a signaling cascade that leads to apoptosis through the inhibition of histone deacetylases (HDACs).[7][8]
The proposed pathway is as follows:
-
GPR41/FFA3 Activation : this compound binds to and activates its receptor on the cancer cell surface.[7]
-
mTORC1 Phosphorylation : This leads to the phosphorylation of the mammalian target of rapamycin complex 1 (mTORC1).[7][8]
-
Proteasome-Mediated HDAC Reduction : Activated mTORC1 enhances proteasome activity, which in turn reduces the protein levels of several HDACs (specifically HDACs 3, 4, 5, and 7 in hepatocellular carcinoma cells).[7]
-
Increased TNF-α and Apoptosis : The reduction in HDACs leads to increased expression of Tumor Necrosis Factor-alpha (TNF-α), which activates the extrinsic apoptosis pathway via caspase-8 and caspase-3 cleavage.[7]
Caption: Signaling pathway of this compound leading to apoptosis.
Proposed Synergistic Mechanism
The synergy between this compound and cisplatin is hypothesized to stem from the HDAC-inhibiting action of this compound. HDAC inhibitors are known to sensitize cancer cells to DNA-damaging agents. By promoting a more open chromatin structure through histone acetylation, this compound may enhance cisplatin's access to DNA, thereby increasing the level of DNA damage and subsequent apoptosis. A previous study demonstrated that propionate, another GPR41/FFA3 agonist, enhances cisplatin's cytotoxicity through this HDAC inhibitory pathway.[7][8]
Caption: Logical relationship of this compound and cisplatin synergy.
Preclinical Data for this compound
Direct experimental data on the combination of this compound and cisplatin is not yet widely published. However, a key preclinical study investigated this compound as a monotherapy in hepatocellular carcinoma (HCC), providing valuable insight into its anticancer activity.[7][8]
Table 1: Summary of Preclinical Monotherapy Data for this compound in HCC
| Parameter | Cell Lines | Concentration/Dose | Key Findings | Reference |
| Cell Proliferation | HepG2, HLE | 25 µM (48h) | Significantly inhibited proliferation by inducing apoptosis. | [7][9] |
| Apoptosis Induction | HepG2, HLE | 25 µM | Increased cleavage of caspase-3 and caspase-8 dose-dependently. | [7] |
| HDAC Reduction | HepG2, HLE | 25 µM (48h) | Reduced protein levels of HDACs 3, 4, 5, 7 (HepG2) and 3, 4, 6, 7, 8 (HLE). | [7] |
| Histone Acetylation | HepG2 | 25 µM | Significantly induced histone H3 acetylation. | [7] |
| In Vivo Tumor Growth | HepG2 Xenograft Mice | 0.2 mg/kg (i.p., days 7-11) | Significantly suppressed tumor growth compared to control (p < 0.01). | [7][9] |
Experimental Protocols
The following are methodologies from the key preclinical study on this compound.[7][8]
Cell Culture and Viability Assay
-
Cell Lines : Human HCC cell lines HepG2 and HLE were used.
-
Culture Conditions : Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Viability Assay : Cell viability was assessed using a WST-8 assay (Cell Counting Kit-8). Cells were seeded in 96-well plates, treated with varying concentrations of this compound for 48 hours, and absorbance was measured at 450 nm to determine the relative number of viable cells.
Western Blotting
-
Purpose : To measure the protein expression levels of apoptosis markers and HDACs.
-
Protocol :
-
Cells were treated with this compound and then lysed in RIPA buffer.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-PAGE.
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
Membranes were incubated overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved caspase-8, acetylated histone H3, various HDACs, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Xenograft Model
-
Animal Model : Male SHO nude mice were used for the HepG2 xenograft study.
-
Protocol :
-
HepG2 cells (e.g., 5 x 10⁶ cells) were suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
The treatment group received intraperitoneal (i.p.) injections of this compound (e.g., 0.2 mg/kg) on a defined schedule. The control group received vehicle.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated with the formula: (Length x Width²) / 2.
-
Body weight and general health were monitored throughout the experiment.
-
Caption: Workflow for the in vivo xenograft mouse model study.
Comparison with Alternative Cisplatin Combinations
The this compound-cisplatin combination remains investigational. For cancers like head and neck squamous cell carcinoma (HNSCC), where cisplatin is a standard of care, several alternative regimens exist for patients, particularly those ineligible for high-dose cisplatin.[11][12]
Table 2: Comparison of Alternative Regimens to Cisplatin in HNSCC
| Regimen | Mechanism of Action | Efficacy Highlights (Median OS) | Common Grade 3+ Toxicities | Reference |
| Carboplatin + Radiotherapy (RT) | DNA alkylating agent (platinum-based) | ~28 months in some studies. Generally considered less effective but better tolerated than cisplatin. | Myelosuppression (thrombocytopenia, neutropenia). | [11][12][13] |
| Cetuximab + RT | EGFR Inhibitor; blocks downstream signaling pathways. | 5-year OS of 45.6% (vs. 36.4% for RT alone). | Acneiform rash, infusion reactions, hypomagnesemia. | [11][14] |
| Carboplatin + Paclitaxel + Cetuximab | DNA alkylating agent + Microtubule stabilizer + EGFR inhibitor. | Median OS of 11.7 months in a cisplatin-ineligible population. | Neutropenia, rash, fatigue. | [13] |
| Immunotherapy (e.g., Pembrolizumab, Nivolumab) | PD-1/PD-L1 axis blockade; restores anti-tumor T-cell activity. | Used in recurrent/metastatic setting; can provide durable responses in a subset of patients. | Immune-related adverse events (e.g., colitis, pneumonitis, dermatitis). | [15] |
| This compound + Cisplatin (Proposed) | GPR41 Agonist (HDAC inhibition) + DNA alkylating agent. | Preclinical. Efficacy not yet determined in humans. | Unknown. Potential for cisplatin-related toxicities (nephrotoxicity, neurotoxicity) plus any this compound-specific effects. | N/A |
Conclusion and Future Directions
The combination of this compound with cisplatin presents a novel and mechanistically compelling strategy for cancer therapy. By targeting HDACs through a unique GPR41/FFA3-mTORC1 pathway, this compound has the potential to sensitize tumors to cisplatin, possibly overcoming resistance and enhancing therapeutic outcomes. The preclinical data for this compound monotherapy in HCC are promising, demonstrating clear anti-tumor activity both in vitro and in vivo.[7][8]
However, this combination remains at a very early, conceptual stage. Critical next steps for its development include:
-
Direct Preclinical Evaluation : In vitro and in vivo studies are urgently needed to directly test the synergistic effects of combining this compound and cisplatin in various cancer models.
-
Quantitative Analysis : Experiments should aim to quantify the degree of synergy (e.g., calculating combination indices) and confirm the proposed mechanism involving enhanced DNA damage.
-
Toxicity Profiling : The safety profile of the combination must be thoroughly investigated to ensure that the addition of this compound does not unacceptably exacerbate cisplatin-related toxicities.
Compared to established alternatives like carboplatin or cetuximab-based regimens, the this compound-cisplatin combination offers a novel approach but lacks the extensive clinical data required to ascertain its true therapeutic potential. Further rigorous preclinical research is essential to validate this promising concept for future clinical development.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies [mdpi.com]
- 7. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. Treatment options for cisplatin-ineligible patients with locally advanced head and neck squamous cell carcinoma: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. news-medical.net [news-medical.net]
- 15. droracle.ai [droracle.ai]
Validating AR420626 Targets: A Comparative Guide to Knockdown and Knockout Models
For researchers, scientists, and drug development professionals, confirming the molecular targets of a therapeutic candidate is a critical step. This guide provides a comparative overview of experimental approaches to validate the targets of AR420626, a selective agonist of the free fatty acid receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41). The focus is on the use of knockdown and knockout models to elucidate its mechanism of action in hepatocellular carcinoma (HCC).
This compound has demonstrated anti-proliferative and pro-apoptotic effects in HCC cell lines. Its mechanism is attributed to the activation of FFAR3, leading to a signaling cascade that involves the mTORC1 pathway, subsequent reduction of histone deacetylase (HDAC) proteins, and ultimately, the induction of tumor necrosis factor-alpha (TNF-α) mediated apoptosis.[1][2] This guide will compare this compound with alternative therapeutic strategies targeting HDACs and STAT3, and provide detailed experimental protocols for validating these targets using gene knockdown techniques.
Comparative Efficacy of this compound and Alternatives
Direct comparative studies of this compound against other FFAR3 agonists, HDAC inhibitors, and STAT3 inhibitors in HCC are limited. However, based on existing preclinical data, a comparative overview can be constructed.
| Compound/Class | Target(s) | Reported IC50/Effective Concentration | Key Outcomes in HCC Models | References |
| This compound | FFAR3 (GPR41) Agonist | IC50 ≈ 25 µM (HepG2 cells) | Inhibition of proliferation, induction of apoptosis via HDAC reduction and TNF-α expression. | [1][2] |
| Propionate | FFAR3 Agonist | Not specified for apoptosis; enhances cisplatin cytotoxicity | Enhances cisplatin-induced cytotoxicity through an HDAC inhibitory pathway via GPR41/FFA3. | [2] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | IC50 ≈ 0.42 µM (AML cells) | Induces cell cycle arrest and apoptosis in various cancers, including HCC. | [3] |
| Napabucasin | STAT3 Inhibitor | Not specified | Reduces expression of stemness genes and impedes self-renewal and survival of various cancer cells, including HCC. | [4] |
| C188-9 | STAT3 Inhibitor | Not specified | Shows antitumor activity in vitro in HCC cell lines. | [5][6] |
Target Validation Using Knockdown Models
Gene knockdown using small interfering RNA (siRNA) is a powerful tool to validate the specific targets of a compound. The following sections detail the experimental protocols used to confirm the roles of FFAR3 and HDACs in the action of this compound.
Signaling Pathway of this compound in Hepatocellular Carcinoma
The proposed signaling cascade initiated by this compound in HCC cells is depicted below. Activation of FFAR3 leads to mTORC1 activation, which in turn promotes the degradation of HDAC proteins. The reduction in HDACs results in increased TNF-α expression, triggering the extrinsic apoptosis pathway.
Caption: this compound signaling pathway in HCC cells.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and HLE.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound: Dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
siRNA Knockdown Workflow
The following workflow outlines the general procedure for siRNA-mediated gene knockdown to validate the targets of this compound.
References
- 1. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors in the Treatment of Hepatocellular Carcinoma: Current Evidence and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3: An Emerging Therapeutic Target for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Multi-functional effects of a small-molecule STAT3 inhibitor on NASH and HCC in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AR420626 and AR399519 in Free Fatty Acid Receptor 3 (FFAR3) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modulators of the Free Fatty Acid Receptor 3 (FFAR3), also known as G protein-coupled receptor 41 (GPR41). We will delve into the distinct roles of the agonist AR420626 and the antagonist AR399519, presenting their pharmacological data, detailing common experimental protocols for their use, and visualizing the underlying signaling pathways and experimental workflows. This document is intended to be an objective resource for researchers investigating the physiological and pathological roles of FFAR3.
Introduction to FFAR3 and its Modulators
Free Fatty Acid Receptor 3 (FFAR3) is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are major products of dietary fiber fermentation by the gut microbiota.[1][2] FFAR3 is expressed in various tissues, including the gastrointestinal tract, adipose tissue, pancreatic β-cells, and the peripheral nervous system.[1][3] Its activation is primarily coupled to the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[1][4] Additionally, FFAR3 can signal through the Gβγ subunits, which can activate phospholipase C (PLC) and lead to the mobilization of intracellular calcium.[5]
Given its role in metabolic regulation and other physiological processes, the development of selective pharmacological tools to probe FFAR3 function has been crucial. This compound has emerged as a potent and selective agonist, while AR399519 is utilized as a selective antagonist.[1][3][4][6] Understanding the distinct properties and applications of these compounds is essential for designing and interpreting experiments in FFAR3 signaling research.
Quantitative Comparison of this compound and AR399519
The following table summarizes the key pharmacological parameters for this compound and AR399519 based on available data.
| Parameter | This compound | AR399519 | Reference(s) |
| Compound Type | Agonist (Positive Allosteric Modulator) | Antagonist | [1][3][4][7] |
| Target | Free Fatty Acid Receptor 3 (FFAR3/GPR41) | Free Fatty Acid Receptor 3 (FFAR3/GPR41) | [1][3][4] |
| Potency (IC50) | 117 nM | Not explicitly reported in the provided search results. | [8][9] |
| Potency (pEC50) | 5.74 ([35S]GTPγS-binding assay) | Not Applicable | [10] |
| Selectivity | Selective for FFAR3 over FFAR2 (no activation up to 100 µM) | Selective for FFAR3 | [1][3][4] |
FFAR3 Signaling Pathway
FFAR3 activation by an agonist like this compound initiates a cascade of intracellular events. The primary pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a reduction in cAMP levels. A secondary pathway involves the Gβγ subunits, which can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
References
- 1. Free Fatty Acid Receptors 2 and 3 as Microbial Metabolite Sensors to Shape Host Health: Pharmacophysiological View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free fatty acid receptor 3 - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Complex pharmacology of novel allosteric free fatty acid 3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Safety Operating Guide
Proper Disposal of AR420626: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for AR420626, a selective agonist of the free fatty acid receptor 3 (FFAR3).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of laboratory chemicals, ensuring a high standard of safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Given that this compound is an active pharmacological agent, it should be handled with care.[1][2][3][4] Although specific toxicity data is limited, it is prudent to treat the compound as potentially hazardous. The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.[5]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.
Step-by-Step Disposal Procedure
The disposal of this compound, like many research chemicals, must be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity of waste, and any known hazard warnings.
-
Waste Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Consult EHS: Before final disposal, consult your institution's EHS office. They will provide specific guidance based on the volume of waste and local regulations.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6][7][8]
Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or disposal-related concentrations for this compound was identified, a table of such data cannot be provided. It is imperative to handle this compound with a conservative approach to safety.
| Data Point | Value |
| Occupational Exposure Limit | Not Established |
| Aquatic Toxicity | Not Established |
| Recommended Dilution | Consult Institutional EHS Office |
| Container Type | Labeled, Sealed, Chemical-Resistant |
| Disposal Method | Licensed Hazardous Waste Disposal Facility |
Experimental Protocols
Detailed experimental protocols regarding the use of this compound in research can be found in the following publications:
-
In Vitro Studies: For protocols on the use of this compound in cell-based assays, including its effects on hepatocellular carcinoma cells, refer to the study by Horita et al. (2020).[3][4]
-
In Vivo Studies: For protocols involving the administration of this compound in animal models to study its effects on allergic responses, see the research by Kim et al. (2024).[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Free fatty acid 3 receptor agonist this compound reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.eshop-live.com [assets.eshop-live.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling AR420626
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of AR420626.
This document provides critical safety and logistical information for the handling and use of this compound, a selective agonist for the free fatty acid receptor 3 (FFA3), also known as G-protein coupled receptor 41 (GPR41). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for handling chemical compounds of this nature should be strictly followed. The following recommendations are based on general laboratory safety principles and information from chemical suppliers.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment is mandatory to prevent accidental exposure.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. |
| Hand Protection | Nitrile gloves are recommended. The breakthrough time of the specific glove material should be confirmed with the manufacturer. |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | If there is a risk of aerosol formation, a properly fitted respirator should be used. |
Engineering Controls and General Handling:
Proper laboratory ventilation is crucial when handling this compound.
| Control Measure | Specification |
| Ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or aerosols. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. |
Spill and Disposal Plan
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using absorbent materials. Collect the spilled material and place it in a sealed container for disposal.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from published research.
In Vitro Studies: Hepatocellular Carcinoma (HCC) Cells
Cell Lines:
-
HepG2
-
HLE
Objective: To assess the anti-proliferative and apoptotic effects of this compound on HCC cells.
Cell Proliferation Assay (MTS Assay):
-
Seed HepG2 or HLE cells in 96-well plates.
-
Treat cells with this compound at concentrations of 10 µM and 25 µM.
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTS assay protocol.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry):
-
Treat HepG2 or HLE cells with this compound (10 µM and 25 µM) for 48 hours.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis:
-
Treat cells with this compound at the desired concentrations and time points (e.g., 25 µM for 1, 3, 12, and 24 hours).
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved caspase-8, HDACs, phospho-mTOR).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescence detection system.
In Vivo Studies: HepG2 Xenograft Model
Animal Model:
-
Male SHO (SCID Hairless Outbred) nude mice.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Procedure:
-
Subcutaneously inject mice with HepG2 cells.
-
Allow tumors to grow to a specified size.
-
Administer this compound via intraperitoneal (i.p.) injection at specified dosages (e.g., 0.1 mg/kg on days 0-4 and 0.2 mg/kg on days 7-11).
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathways and Workflows
The following diagrams illustrate the known signaling pathway of this compound in hepatocellular carcinoma cells and a general experimental workflow for its in vitro evaluation.
Caption: this compound signaling pathway in HCC cells.
Caption: In vitro experimental workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
